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Core Science & Biosynthesis

Foundational

M2698: A Technical Guide to the Dual p70S6K and Akt Inhibitor's Mechanism of Action

Introduction: Navigating the Complexities of the PAM Pathway The PI3K/Akt/mTOR (PAM) signaling pathway is a central regulator of cellular growth, proliferation, metabolism, and survival.[1][2] Its frequent dysregulation,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of the PAM Pathway

The PI3K/Akt/mTOR (PAM) signaling pathway is a central regulator of cellular growth, proliferation, metabolism, and survival.[1][2] Its frequent dysregulation, occurring in approximately 30% of human cancers, establishes it as a critical and rational target for oncologic therapies.[3][4][5] The pathway's downstream kinase, p70S6K, is a key effector of the mTOR complex 1 (mTORC1) and plays a pivotal role in protein synthesis and cell growth.[6][7]

However, the development of targeted inhibitors against this pathway has revealed its intricate feedback mechanisms. Early therapeutic strategies using mTORC1 inhibitors, such as rapamycin analogs (rapalogs), were often hampered by a compensatory feedback loop that leads to the activation of Akt, a central node in the pathway.[3][5] This feedback attenuates the inhibitor's overall efficacy and promotes therapeutic resistance.

To overcome this challenge, M2698 (also known as MSC2363318A) was developed. M2698 is a selective, orally bioavailable, and ATP-competitive dual inhibitor of p70S6K and the Akt isoforms 1 and 3.[3][4][5][8] Its unique mechanism of action is designed to deliver a more profound and durable inhibition of the PAM pathway by simultaneously blocking the downstream effector p70S6K and neutralizing the compensatory Akt activation. This guide provides an in-depth technical examination of M2698's mechanism, supported by experimental protocols and data, for researchers and drug development professionals.

The Scientific Rationale: Why Dual Inhibition is a Superior Strategy

To appreciate the novelty of M2698, one must first understand the signaling architecture it targets. The PAM pathway is a cascade where upstream signals, like growth factors, activate PI3K, leading to the activation of Akt. Akt, in turn, influences numerous substrates, including the mTORC1 complex, which directly phosphorylates and activates p70S6K.[1][7][9]

PAM_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates S6 Ribosomal Protein S6 p70S6K->S6 Phosphorylates Proliferation Cell Growth & Protein Synthesis S6->Proliferation

Caption: Simplified PI3K/Akt/mTOR (PAM) signaling pathway.

A critical feature of this pathway is a negative feedback loop where p70S6K, once activated by mTORC1, can phosphorylate upstream components like IRS-1 (Insulin Receptor Substrate 1), leading to its degradation and a subsequent reduction in PI3K/Akt signaling.[10] When mTORC1 or p70S6K are inhibited pharmacologically, this negative feedback is released, causing a rebound activation of Akt, which can then promote cell survival and undermine the inhibitor's therapeutic effect.[3][5][10]

Feedback_Loop PI3K PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K p70S6K->PI3K Negative Feedback Rapalog mTORC1 Inhibitor (e.g., Rapalog) Rapalog->mTORC1 M2698 M2698 M2698->Akt Blocks Rebound M2698->p70S6K

Caption: M2698 overcomes the Akt compensatory feedback loop.

M2698's dual-targeting mechanism is engineered to solve this problem. By inhibiting p70S6K, it blocks the pathway's output; by concurrently inhibiting Akt, it preemptively neutralizes the compensatory feedback signal.[3][5][8] This approach ensures a more complete and sustained shutdown of PAM pathway signaling, which is essential for achieving durable therapeutic responses.[3]

Biochemical and Cellular Characterization of M2698

The characterization of a kinase inhibitor requires a multi-faceted approach, beginning with its biochemical potency and selectivity and extending to its effects on signaling pathways within the complex cellular environment.

In Vitro Kinase Potency and Selectivity

M2698 is a highly potent, ATP-competitive inhibitor of its primary targets.[4][5] Its efficacy has been quantified through in vitro kinase assays, which measure the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50).

TargetIn Vitro IC50 (nM)
p70S6K 1
Akt1 1
Akt3 1
pGSK3β (indirect) 17
pS6 (indirect) 15
Table 1: In vitro potency of M2698 against key targets and downstream markers. Data compiled from preclinical studies.[3][5][11]

Critically, M2698 is also highly selective. In a broad kinase panel screen, only 6 out of 264 kinases tested had an IC50 within a 10-fold range of the value for p70S6K, indicating a low potential for off-target effects.[3][5]

Experimental Protocol: In Vitro Luminescent Kinase Assay

The causality behind the IC50 values in Table 1 is established through robust biochemical assays. The ADP-Glo™ Kinase Assay is a common, reliable method for this purpose.

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. After the reaction, a reagent is added to deplete the remaining ATP, followed by a second reagent that converts ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal directly proportional to kinase activity.

Kinase_Assay_Workflow step1 Step 1: Setup Prepare serial dilutions of M2698. Add kinase, substrate, and ATP to wells. Add inhibitor or DMSO (control). step2 Step 2: Kinase Reaction Incubate at 30°C to allow phosphorylation and ADP production. step1->step2 step3 Step 3: ATP Depletion Add ADP-Glo™ Reagent to terminate reaction and deplete unused ATP. step2->step3 step4 Step 4: Signal Generation Add Kinase Detection Reagent to convert ADP to ATP and generate light. step3->step4 step5 Step 5: Readout Measure luminescence on a plate reader. Calculate % inhibition and IC50. step4->step5

Caption: Workflow for an in vitro luminescent kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer, a solution of the target kinase (e.g., recombinant human p70S6K), its specific substrate peptide, and ATP at a concentration near its Km value.

  • Inhibitor Dilution: Perform a serial dilution of M2698 in DMSO, followed by a further dilution in kinase buffer to create a range of concentrations for testing. Include a DMSO-only vehicle control.

  • Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and ATP. Add the diluted M2698 or vehicle control to initiate the reaction. Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in step 3 into ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a microplate reader.

  • Data Analysis: Normalize the data to controls (0% activity for no-enzyme wells, 100% activity for vehicle-only wells). Plot the percent inhibition against the logarithm of M2698 concentration and fit to a dose-response curve to calculate the IC50 value.

Cellular Activity and Anti-Proliferative Effects

To be therapeutically relevant, an inhibitor must effectively engage its targets within a living cell. M2698's cellular mechanism was confirmed by observing its effects on downstream phosphorylation events and cell viability in various cancer cell lines.

Cell LineCancer TypePAM AlterationProliferation IC50 (µM)
MDA-MB-468 Triple-Negative BreastPTEN mutation~0.1-0.5
MDA-MB-453 HER2+ BreastPIK3CA mutation~0.1-0.5
JIMT-1 HER2+ BreastPIK3CA mutation~0.5-1.0
U251 GlioblastomaPTEN mutation~0.5-1.0
Table 2: Anti-proliferative activity of M2698 in various human cancer cell lines. Data compiled from preclinical studies.[3][5]

Treatment of cancer cells with M2698 leads to a dose-dependent reduction in the phosphorylation of S6 ribosomal protein (a direct substrate of p70S6K) and GSK3β (a substrate of Akt), confirming simultaneous target engagement.[3]

Experimental Protocol: Western Blotting for Pathway Modulation

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to the phosphorylated forms of proteins (e.g., phospho-S6) and antibodies that detect the total amount of that protein, one can quantify changes in pathway activation. This dual-antibody approach is a self-validating system, as changes in phosphorylation are normalized to total protein levels, controlling for any variations in protein expression or sample loading.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-453) and allow them to adhere overnight. Treat the cells with a range of M2698 concentrations (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).[3]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading on the gel.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody targeting a protein of interest (e.g., anti-phospho-S6 [Ser235/236]).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Detection: Capture the chemiluminescent signal using a digital imager.

  • Stripping and Re-probing: To validate the results, strip the antibodies from the membrane and re-probe with an antibody for the corresponding total protein (e.g., anti-total S6) and a loading control (e.g., anti-Actin or GAPDH). This confirms that any observed decrease in the phospho-signal is due to inhibition and not a decrease in the total amount of the protein.

In Vivo Efficacy and Pharmacodynamic Validation

Preclinical animal models are essential for evaluating a drug's therapeutic potential, pharmacokinetics (PK), and pharmacodynamics (PD) in a whole-organism context.

Oral Bioavailability and CNS Penetration

M2698 is an orally bioavailable compound that distributes effectively from plasma to tumor tissue.[3][5] A key differentiating feature is its ability to cross the blood-brain barrier (BBB).[3][5][12] This is particularly significant for treating primary brain tumors like glioblastoma or brain metastases, which are often shielded from systemically administered therapies.[3][13]

Anti-Tumor Activity in Xenograft Models

In mouse xenograft models using human cancer cell lines, M2698 demonstrated significant, dose-dependent anti-tumor activity.[3][5]

  • Breast Cancer: In models of triple-negative (MDA-MB-468) and HER2-positive (MDA-MB-453, JIMT-1) breast cancer, daily oral administration of M2698 led to tumor growth inhibition and, at the highest doses (30 mg/kg), tumor regression.[3][5]

  • Glioblastoma: In an orthotopic U251 glioblastoma model, M2698 treatment significantly inhibited brain tumor growth and prolonged median survival from 18 to 50 days compared to vehicle-treated animals.[3]

Experimental Protocol: Orthotopic Glioblastoma Xenograft Study

Principle: This protocol assesses the efficacy of a BBB-penetrant drug against a brain tumor in a clinically relevant setting. Pharmacodynamic analysis of tumor tissue confirms that the observed anti-tumor effect is linked to the drug's mechanism of action.

Step-by-Step Methodology:

  • Cell Implantation: Anesthetize immunodeficient mice (e.g., nude mice) and stereotactically implant human U251 glioblastoma cells into the brain.[3]

  • Tumor Establishment: Allow tumors to establish for several days post-implantation.

  • Treatment: Randomize mice into treatment groups (e.g., vehicle control, M2698 at 25 mg/kg). Administer treatment daily via oral gavage.[3]

  • Efficacy Monitoring: Monitor animal health and body weight regularly. Measure tumor volume at set intervals using non-invasive imaging like MRI. Track survival over time.

  • Pharmacodynamic Analysis: At the end of the study or at specific time points, euthanize a subset of animals from each group.

  • Tissue Processing: Carefully excise the brains and either snap-freeze the tumor tissue for Western blot analysis or fix it in formalin for immunohistochemistry (IHC).

  • Biomarker Analysis: Process the tissue to measure the levels of phospho-S6. A significant reduction in pS6 levels in the tumors of M2698-treated mice compared to controls provides direct evidence of in vivo target engagement and validates the drug's mechanism.[3][14]

Clinical Insights and Future Directions

Phase 1 Clinical Trial Findings

M2698 was evaluated in a first-in-human Phase 1 trial (NCT01971515) in patients with advanced cancers.[12][15] The study found that M2698 was generally well-tolerated. The most common treatment-related adverse events included gastrointestinal issues, fatigue, and abnormal dreams.[12] The recommended Phase 2 dose was established at 240 mg daily for monotherapy.[12][16]

While monotherapy resulted in stable disease for some patients, more promising anti-tumor activity was observed in combination therapies.[12] In heavily pretreated breast cancer patients, partial responses were seen when M2698 was combined with either trastuzumab or tamoxifen, suggesting its potential to overcome treatment resistance.[12][16]

Mechanisms of Acquired Resistance

A key challenge in targeted therapy is the emergence of resistance. Preclinical studies investigating resistance to M2698 in glioma stem cells have identified a potential escape mechanism: the compensatory activation of the Ras/MEK/ERK (MAPK) signaling pathway.[14][17]

Resistance_Pathway cluster_pam PAM Pathway cluster_mapk MAPK Pathway Akt Akt p70S6K p70S6K Akt->p70S6K PAM_Output Growth & Survival p70S6K->PAM_Output Crosstalk Compensatory Upregulation Ras Ras MEK MEK Ras->MEK ERK ERK MEK->ERK MAPK_Output Growth & Survival ERK->MAPK_Output M2698 M2698 M2698->Akt M2698->p70S6K Crosstalk->Ras

Caption: Upregulation of the MAPK pathway as a resistance mechanism.

When M2698 successfully inhibits the PAM pathway, some cancer cells can reroute their pro-survival signaling through the parallel MAPK pathway.[14] This finding provides a strong rationale for future clinical strategies combining M2698 with MEK inhibitors to achieve a more comprehensive and synergistic blockade of oncogenic signaling. Indeed, preclinical data shows that combining M2698 with trastuzumab in gastric cancer models blocks this pERK upregulation and leads to synergistic anti-tumor effects.[17]

Conclusion

M2698 represents a rationally designed therapeutic agent that addresses a known liability of earlier PAM pathway inhibitors. Its unique dual mechanism of action—simultaneously inhibiting the downstream effector p70S6K and the central signaling node Akt—effectively abrogates the compensatory feedback loop that often limits the efficacy of single-agent mTORC1 inhibitors.[3][5]

Extensive preclinical characterization has demonstrated that M2698 is a potent, selective, and orally bioavailable inhibitor with significant anti-tumor activity in models of breast cancer and glioblastoma.[3][5] Its ability to penetrate the blood-brain barrier makes it a particularly promising candidate for cancers involving the central nervous system.[3][5] Initial clinical data has confirmed its tolerability and shown signs of anti-tumor activity, especially in combination regimens.[12] Understanding its mechanism of action and potential resistance pathways is crucial for designing the next generation of clinical trials to fully exploit the therapeutic potential of this novel dual inhibitor.

References

  • Machl, A., et al. (2016). M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier. American Journal of Cancer Research, 6(4), 806-18. [Link]

  • Tsimberidou, A. M., et al. (2021). Phase 1 study of M2698, a p70S6K/AKT dual inhibitor, in patients with advanced cancer. Journal of Hematology & Oncology, 14(1), 125. [Link]

  • National Cancer Institute. Definition of p70S6K/Akt inhibitor M-2698. NCI Drug Dictionary. [Link]

  • Machl, A., et al. (2016). Original Article M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and cro. Oncotarget, 7(22). [Link]

  • Tsimberidou, A. M., et al. (2021). Phase 1 study of M2698, a p70S6K/AKT dual inhibitor, in patients with advanced cancer. PubMed Central. [Link]

  • Carlson, C. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. [Link]

  • Hennessy, B. T., et al. (2005). PI3K/AKT signaling pathway and cancer: an updated review. Taylor & Francis Online. [Link]

  • Wong, C. O., et al. (2021). p70 S6 kinase as a therapeutic target in cancers: More than just an mTOR effector. Pharmacology & Therapeutics. [Link]

  • ResearchGate. Pharmacodynamic effects of M2698 on pS6 in tumor tissue. ResearchGate. [Link]

  • de Groot, J. F., et al. (2017). Abstract LB-063: Anti-tumor activity of the novel dual p70S6KAKT inhibitor M2698 in glioma stem cell mouse models. Cancer Research. [Link]

  • ClinicalTrials.gov. First-in-Human Dose Escalation Trial in Subjects With Advanced Malignancies. ClinicalTrials.gov. [Link]

  • Machl, A., et al. (2021). Identification of Clinical Candidate M2698, a Dual p70S6K and Akt Inhibitor, for Treatment of PAM Pathway-Altered Cancers. PubMed. [Link]

  • Tsimberidou, A. M., et al. (2018). Precision oncology: Results of a phase I study of M2698, a p70S6K/AKT targeted agent in patients with advanced cancer and tumor PI3K/AKT/mTOR (PAM) pathway abnormalities. ASCO Publications. [Link]

  • Taylor, N. P. (2021). Goodbye PAM: Merck KGaA sells clinical-phase cancer prospect to French startup. Fierce Biotech. [Link]

  • Liu, D., et al. (2017). Activation of the PI3K/Akt/mTOR/p70S6K Pathway is Involved in S100A4-induced Viability and Migration in Colorectal Cancer Cells. PubMed Central. [Link]

  • Schwaederle, M., et al. (2018). Abstract 2935: Preclinical efficacy of the p70S6K/AKT dual inhibitor M2698 in combination with trastuzumab in models of gastric cancer. AACR Journals. [Link]

  • Chen, J. S., et al. (2008). Activation of Akt-mTOR-p70S6K Pathway in Angiogenesis in Hepatocellular Carcinoma. Connective Tissue Research. [Link]

  • BPS Bioscience. p70S6K (S6K1) Kinase Assay Kit. BPS Bioscience. [Link]

  • Targeted Oncology. Dual Targeting of the mTOR Pathway May Enhance Antitumor Activity in Solid Malignancies. Targeted Oncology. [Link]

  • Davies, T. G., et al. (2010). AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth. PubMed. [Link]

  • Janku, F., et al. (2018). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Society of Clinical Oncology Educational Book. [Link]

  • Kauffman, E. C., et al. (2019). Preclinical Efficacy of Dual mTORC1/2 Inhibitor AZD8055 in Renal Cell Carcinoma Harboring a TFE3 Gene Fusion. ResearchGate. [Link]

  • Wang, H., et al. (2017). Inhibition of p70S6K does not mimic the enhancement of Akt phosphorylation by rapamycin. Scientific Reports. [Link]

  • OncLive. Dual mTORC1/mTORC2 Inhibitor Sapanisertib Shows Promise in Combination Regimens for Solid Tumors. OncLive. [Link]

  • QIAGEN. PI3K/AKT/mTOR signaling. QIAGEN GeneGlobe. [Link]

Sources

Exploratory

An In-depth Technical Guide to MSC2363318A (M2698): A Dual p70S6K and Akt Inhibitor

For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of MSC2363318A, also known as M2698 or Rupitasertib. MSC2363318A is a potent, orall...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of MSC2363318A, also known as M2698 or Rupitasertib. MSC2363318A is a potent, orally active, and ATP-competitive dual inhibitor of p70 ribosomal S6 kinase (p70S6K) and Akt.[1][2][3] Dysregulation of the PI3K/Akt/mTOR (PAM) signaling pathway is a common event in many human cancers, making it a key target for therapeutic intervention.[4] MSC2363318A is notable for its ability to simultaneously inhibit both p70S6K and Akt, thereby blocking the pathway at two critical nodes and potentially overcoming the compensatory feedback loops that can limit the efficacy of other PAM pathway inhibitors.[4][5] Furthermore, its ability to cross the blood-brain barrier opens therapeutic possibilities for central nervous system (CNS) malignancies.[1][4] This document details the chemical properties, mechanism of action, preclinical data, and relevant experimental protocols for MSC2363318A.

Chemical Properties and Structure

MSC2363318A is a small molecule inhibitor with well-defined chemical characteristics.

  • IUPAC Name: (S)-4-((2-(azetidin-1-yl)-1-(4-chloro-3-(trifluoromethyl)phenyl)ethyl)amino)quinazoline-8-carboxamide[6][7]

  • Synonyms: M2698, Rupitasertib, p70S6K/Akt inhibitor MSC2363318A[5][6][7]

  • CAS Number: 1379545-95-5[1][2][7][8]

Molecular Structure and Weight

The molecular formula of MSC2363318A is C₂₁H₁₉ClF₃N₅O.[2][7][8] Its chemical structure features a quinazoline carboxamide core.

The calculated molecular weight of the compound is approximately 449.9 g/mol .[7][8]

Table 1: Physicochemical Properties of MSC2363318A

PropertyValueSource(s)
Molecular Formula C₂₁H₁₉ClF₃N₅O[2][7][8]
Molecular Weight 449.9 g/mol [7][8]
Appearance Solid powder[6][8]
Purity (Typical) >98% by HPLC[7][8]
Solubility Soluble in DMSO[7][8]

Mechanism of Action: Dual Inhibition in the PAM Pathway

MSC2363318A exerts its anti-neoplastic activity by targeting the PI3K/Akt/mTOR (PAM) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently overactivated in cancer.[4][8]

The inhibitor's primary distinction is its dual-targeting mechanism. It is an ATP-competitive inhibitor of both p70S6K and the three isoforms of Akt (Akt1, Akt2, and Akt3).[1][2]

  • Akt Inhibition: By blocking Akt, MSC2363318A prevents the phosphorylation of numerous downstream substrates that promote cell survival and proliferation.

  • p70S6K Inhibition: p70S6K is a downstream effector of mTORC1 and a key regulator of protein synthesis and cell growth. Its inhibition by MSC2363318A further disrupts these oncogenic processes.

A significant challenge with inhibitors targeting only mTOR (rapalogs) is the activation of a compensatory feedback loop that leads to the phosphorylation and activation of Akt, thereby blunting the therapeutic effect.[4] By simultaneously inhibiting Akt, MSC2363318A is designed to overcome this resistance mechanism, leading to a more potent and durable blockade of the PAM pathway.[4][9]

Signaling Pathway Diagram

The following diagram illustrates the points of intervention for MSC2363318A within the PAM signaling cascade.

PAM_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes p70S6K p70S6K mTORC1->p70S6K Activates S6 Ribosomal Protein S6 p70S6K->S6 Phosphorylates Growth Protein Synthesis & Cell Growth S6->Growth MSC2363318A MSC2363318A (M2698) MSC2363318A->Akt MSC2363318A->p70S6K

Caption: MSC2363318A inhibits the PAM pathway at Akt and p70S6K.

Preclinical Pharmacodynamics and Efficacy

In vitro and in vivo studies have characterized MSC2363318A as a highly potent agent.

In Vitro Potency

Biochemical assays have demonstrated low nanomolar efficacy against its primary targets. The compound also indirectly inhibits the phosphorylation of downstream effectors like GSK3β and S6.[1][3]

Table 2: In Vitro Inhibitory Activity of MSC2363318A

TargetIC₅₀ ValueNotesSource(s)
p70S6K 1 nMDirect Inhibition[1][2][4]
Akt1 1 nMDirect Inhibition[1][2][4]
Akt3 1 nMDirect Inhibition[1][2][4]
pS6 15 nMIndirect Inhibition[3][4]
pGSK3β 17 nMIndirect Inhibition[3][4]

The inhibitor has shown dose-dependent anti-proliferative activity across a range of breast cancer cell lines, with IC₅₀ values ranging from 0.02 to 8.5 µM.[1][3]

In Vivo Activity and Blood-Brain Barrier Penetration

MSC2363318A is orally bioavailable and has demonstrated dose-dependent tumor growth inhibition in multiple mouse xenograft models, including those derived from triple-negative and Her2-expressing breast cancers.[4] At higher doses (e.g., 30 mg/kg), it can induce tumor regression.[1][10]

A critical feature of MSC2363318A is its ability to cross the blood-brain barrier.[1][4] Studies in rodents have shown that brain tumor exposure can be significantly higher than in non-diseased brain tissue, highlighting its potential for treating primary and metastatic brain cancers.[4][9] In an orthotopic U251 glioblastoma model, treatment with M2698 reduced tumor burden and prolonged survival.[4][9]

Experimental Protocol: Cell Proliferation Assay

This section details a representative protocol for assessing the anti-proliferative effects of MSC2363318A on a cancer cell line using a Sulforhodamine B (SRB) assay. This method is chosen for its reliability, simplicity, and basis in measuring total cellular protein content, which correlates with cell number.

Workflow Diagram

SRB_Assay_Workflow A 1. Cell Seeding Seed cells in 96-well plates at optimal density. B 2. Compound Treatment Add serial dilutions of MSC2363318A (and vehicle control). A->B C 3. Incubation Incubate cells for 72 hours under standard conditions. B->C D 4. Cell Fixation Precipitate protein by adding cold 10% Trichloroacetic Acid (TCA). C->D E 5. Staining Stain fixed cells with 0.08% w/v Sulforhodamine B (SRB) solution. D->E F 6. Washing Remove unbound dye with 1% acetic acid. E->F G 7. Solubilization Solubilize bound SRB with 10 mM Tris base. F->G H 8. Absorbance Reading Measure optical density at ~510 nm using a plate reader. G->H I 9. Data Analysis Calculate IC₅₀ values. H->I

Caption: Workflow for a Sulforhodamine B (SRB) cell proliferation assay.

Step-by-Step Methodology

This protocol is adapted from methodologies used in preclinical studies of MSC2363318A.[9]

A. Materials and Reagents:

  • Cancer cell line of interest (e.g., MDA-MB-468)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MSC2363318A (M2698) stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v) in water, chilled to 4°C

  • Sulforhodamine B (SRB) solution, 0.08% (w/v) in 1% acetic acid

  • Wash solution: 1% (v/v) acetic acid in water

  • Solubilization buffer: 10 mM Tris base, pH 10.5

B. Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density to ensure exponential growth over 72 hours. Include wells for a time-zero (T₀) plate and for vehicle controls.

  • Compound Preparation: Prepare a serial dilution of MSC2363318A in complete medium. A typical concentration range would be from 0.3 nM to 50 µM.[9] Prepare a corresponding dilution of the DMSO vehicle control.

  • Treatment: After allowing cells to adhere overnight, replace the medium with the medium containing the various concentrations of MSC2363318A or vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[9]

  • Fixation:

    • Carefully remove the medium from the wells.

    • Gently add 100 µL of cold 10% TCA to each well to fix the cells.

    • Incubate at 4°C for 1 hour.

  • Washing:

    • Discard the TCA solution.

    • Wash the plates five times with tap water, removing excess water by inverting and tapping the plate on a paper towel.

    • Allow the plates to air dry completely.

  • Staining:

    • Add 100 µL of 0.08% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Post-Stain Wash:

    • Quickly discard the SRB solution.

    • Wash the plates four times with 1% acetic acid to remove unbound dye.[9]

    • Allow the plates to air dry completely.

  • Solubilization:

    • Add 200 µL of 10 mM Tris base to each well to solubilize the protein-bound dye.

    • Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition: Read the absorbance (optical density) on a microplate reader at a wavelength of approximately 510 nm.

C. Self-Validating Controls and Data Analysis:

  • Trustworthiness: The inclusion of a T₀ plate (fixed at the time of drug addition) and vehicle-only controls is critical. The T₀ value represents the starting cell population, while the vehicle control represents 100% proliferation.

  • Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. A dose-response curve is then plotted using non-linear regression to determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.

Conclusion

MSC2363318A (M2698) is a potent dual inhibitor of p70S6K and Akt with a compelling preclinical profile. Its unique mechanism of action, which circumvents a key resistance pathway, combined with its oral bioavailability and ability to penetrate the blood-brain barrier, makes it a promising candidate for clinical investigation in cancers with dysregulated PAM signaling, including those with CNS involvement.[4] The technical information and protocols provided herein serve as a guide for researchers and drug development professionals exploring the therapeutic potential of this targeted agent.

References

  • M2698 (MSC2363318A) | p70S6K/Akt Inhibitor | MedChemExpress.

  • M2698 (MSC2363318A) | CAS 1379545-95-5 - AbMole BioScience.

  • M-2698 (MSC2363318A) - Chemgood.

  • M2698 is an Orally Active, ATP-Competitive, Selective, Dual p70S6K and Akt Inhibitor. (2020). TargetMol.

  • Rupitasertib | CAS#1379545-95-5 | p70S6K and Akt inhibitor - MedKoo Biosciences.

  • M2698 (MSC2363318A, CAS Number: 1379545-95-5) | Cayman Chemical.

  • Machl A, Wilker EW, Tian H, et al. M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier. Am J Cancer Res. 2016;6(4):806-818.

  • M2698 | mTOR | Akt - TargetMol.

  • Definition of p70S6K/Akt inhibitor M-2698 - NCI Drug Dictionary. National Cancer Institute.

  • M2698 (MSC2363318A) | p70S6K/Akt 阻害剤 - MedchemExpress.com.

  • Machl A, Wilker EW, Tian H, et al. M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier. PMC.

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Foundational

M2698: A Dual-Inhibitor Strategy to Overcome mTOR Inhibitor Resistance in Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals Executive Summary The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in a multitude of human cancers, estimated to be around 30%, has positioned it as a prime target for therapeutic intervention. However, the clinical efficacy of first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), has been hampered by the activation of a compensatory feedback loop that leads to the activation of Akt, a key survival kinase. This guide provides a comprehensive overview of M2698 (formerly MSC2363318A), a potent, orally bioavailable, and ATP-competitive dual inhibitor of p70S6K and Akt. By simultaneously targeting both a downstream effector of mTORC1 (p70S6K) and the central node of the feedback loop (Akt), M2698 offers a rational strategy to overcome resistance to conventional mTOR inhibitors. We will delve into the mechanistic underpinnings of mTOR inhibitor resistance, the unique dual-inhibitory action of M2698, and provide detailed experimental protocols to assess its efficacy in preclinical models.

The Challenge: mTOR Inhibitor Resistance

The mTOR protein exists in two distinct multiprotein complexes: mTORC1 and mTORC2. Rapalogs allosterically inhibit mTORC1, leading to the dephosphorylation of its downstream targets, including p70S6K and 4E-BP1, which are critical for protein synthesis and cell cycle progression. However, this inhibition of mTORC1 disrupts a negative feedback loop, resulting in the paradoxical activation of Akt via mTORC2. This feedback activation of Akt can promote cell survival and ultimately lead to therapeutic resistance. Furthermore, some tumors exhibit intrinsic resistance to mTOR inhibitors through mechanisms such as mTOR mutations or the mTOR-independent phosphorylation of 4E-BP1.

Key Mechanisms of Resistance:
  • Akt Feedback Loop Activation: Inhibition of the p70S6K-mediated negative feedback on insulin receptor substrate 1 (IRS-1) leads to increased PI3K and Akt activity.

  • Incomplete Inhibition of 4E-BP1: Rapalogs often result in incomplete inhibition of 4E-BP1 phosphorylation, allowing for continued cap-dependent translation of oncogenic proteins.

  • mTOR Gene Mutations: Mutations in the mTOR gene can confer resistance to both first and second-generation mTOR inhibitors.

  • mTOR-Independent Signaling: Alternative pathways can lead to the phosphorylation of key mTOR effectors like 4E-BP1, bypassing the effects of mTOR inhibitors.

M2698: A Dual-Pronged Attack on mTOR Signaling

M2698 was developed to address the limitations of existing mTOR inhibitors by simultaneously targeting two critical nodes in the PI3K/Akt/mTOR pathway.

Mechanism of Action:

M2698 is a selective, ATP-competitive dual inhibitor of p70S6K and Akt1/3. This dual inhibition leads to:

  • Direct inhibition of p70S6K: This blocks the phosphorylation of the S6 ribosomal protein, a key step in protein synthesis and cell growth.

  • Simultaneous inhibition of Akt: This directly counteracts the compensatory feedback loop activated by mTORC1 inhibition, preventing the pro-survival signaling mediated by Akt.

This unique mechanism allows M2698 to effectively shut down the PI3K/Akt/mTOR pathway, leading to potent anti-proliferative and anti-tumor activity.

Preclinical Efficacy of M2698

Preclinical studies have demonstrated the potent and broad anti-cancer activity of M2698.

Parameter Value Reference
IC50 (p70S6K, Akt1, Akt3) 1 nM
IC50 (pGSK3β - indirect) 17 nM
IC50 (pS6 - indirect, in vivo) 15 nM
Cell Proliferation IC50 (Breast Cancer Cell Lines) 0.02-8.5 µM
Tumor Growth Inhibition (in vivo) Dose-dependent, with tumor regression at 30 mg/kg

M2698 has shown significant anti-tumor activity in various xenograft models, including those derived from triple-negative breast cancer (TNBC) and trastuzumab-resistant Her2+ breast cancer cell lines. Notably, M2698 can cross the blood-brain barrier, demonstrating efficacy in an orthotopic glioblastoma model.

Visualizing the Role of M2698

The mTOR Signaling Pathway and Points of Inhibition

mTOR_Pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/2 Akt->TSC inhibits mTORC2 mTORC2 mTORC2->Akt phosphorylates Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 p70S6K p70S6K mTORC1->p70S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 inhibits p70S6K->RTK S6 S6 p70S6K->S6 Translation Protein Synthesis Cell Growth S6->Translation eIF4E eIF4E FourEBP1->eIF4E eIF4E->Translation M2698_Akt M2698 M2698_Akt->Akt M2698_p70S6K M2698 M2698_p70S6K->p70S6K Rapalogs Rapalogs Rapalogs->mTORC1 Feedback Negative Feedback

Figure 1: Simplified mTOR signaling pathway highlighting the points of inhibition for Rapalogs and the dual-inhibitor M2698.

Experimental Workflow for Assessing M2698 Efficacy

Workflow Cell_Culture 1. Cell Culture (mTORi-sensitive and -resistant lines) Treatment 2. Treatment (Vehicle, mTORi, M2698) Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Western_Blot 3b. Western Blot Analysis (p-Akt, p-p70S6K, p-S6, p-4E-BP1) Treatment->Western_Blot Data_Analysis 4. Data Analysis (IC50 determination, pathway inhibition) Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion 5. Conclusion (Efficacy of M2698 in overcoming resistance) Data_Analysis->Conclusion

Figure 2: A typical experimental workflow to evaluate the efficacy of M2698 in overcoming mTOR inhibitor resistance in cancer cell lines.

Experimental Protocols

The following protocols provide a framework for assessing the activity of M2698.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the concentration of M2698 that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (mTOR inhibitor-sensitive and -resistant)

  • Complete growth medium

  • M2698 (and other mTOR inhibitors for comparison)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of M2698 and control inhibitors in complete growth medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with the drug-containing medium. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Western Blot Analysis of mTOR Pathway Phosphorylation

This protocol is used to assess the on-target effects of M2698 by measuring the phosphorylation status of key mTOR pathway proteins.

Materials:

  • Treated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-p70S6K (Thr389), anti-p70S6K, anti-p-S6 (Ser235/236), anti-S6, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lysate Preparation: Treat cells with M2698 or control inhibitors for a specified time (e.g., 2-24 hours). Lyse the cells in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Clinical Perspectives

A phase I clinical trial (NCT01971515) has evaluated M2698 as a monotherapy and in combination with trastuzumab or tamoxifen in patients with advanced cancers. The study demonstrated that M2698 was well-tolerated and showed anti-tumor activity, particularly in combination therapies for patients with advanced breast cancer who were resistant to standard treatments. These findings suggest that M2698 has the potential to overcome treatment resistance.

Conclusion

M2698 represents a promising therapeutic strategy for cancers with dysregulated PI3K/Akt/mTOR signaling, particularly those that have developed resistance to first-generation mTOR inhibitors. Its unique dual-inhibitory mechanism of action, targeting both p70S6K and Akt, effectively abrogates the compensatory feedback loop that often limits the efficacy of other mTOR-targeted therapies. The preclinical and early clinical data for M2698 are encouraging, supporting its continued development for the treatment of various solid tumors. The experimental protocols outlined in this guide provide a robust framework for further investigation into the potential of M2698 to overcome mTOR inhibitor resistance and improve patient outcomes.

References

  • Machl, A., et al. (2016). M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier. American Journal of Cancer Research, 6(4), 806–818. [Link]

  • Rodrik-Outmezguine, V. S., et al. (2016). Overcoming mTOR resistance mutations with a new-generation mTOR inhibitor. Nature, 534(7606), 272–276. [Link]

  • Meric-Bernstam, F., et al. (2013). Overcoming resistance to mTOR inhibition for enhanced strategies in clinical trials. Expert Opinion on Investigational Drugs, 22(7), 831–848. [Link]

  • Ihle, N. T., et al. (2012). mTOR-independent 4E-BP1 phosphorylation is associated with cancer resistance to mTOR kinase inhibitors. Cell Cycle, 11(3), 591–599. [Link]

  • Cargnello, M., & Roux, P. P. (2011). 4E-BP1 is a tumor suppressor protein reactivated by mTOR inhibition in head and neck cancer. Molecular & Cellular Oncology, 6(3), e1587449. [Link]

  • Tsimberidou, A. M., et al. (2021). Phase 1 study of M2698, a p70S6K/AKT dual inhibitor, in patients with advanced cancer. Journal of Hematology & Oncology, 14(1), 125. [Link]

  • Tsimberidou, A., et al. (2021). Phase 1 study of M2698, a p70S6K/AKT dual inhibitor, in patients with advanced cancer. Journal of Hematology & Oncology, 14, 125. [Link]

  • Machl, A., et al. (2016). Original Article M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and cro. American Journal of Cancer Research, 6(4), 806-818. [Link]

  • Saini, K. S., et al. (2014). Catalytic mTOR inhibitors can overcome intrinsic and acquired resistance to allosteric mTOR inhibitors. Oncotarget, 5(20), 9996–10008. [Link]

  • Tsimberidou, A., et al. (2021). Phase 1 study of M2698, a p70S6K/AKT dual inhibitor, in patients with advanced cancer. Journal of Hematology & Oncology, 14, 125. [Link]

  • Tsimberidou, A., et al. (2021). Phase 1 study of M2698, a p70S6K/AKT dual inhibitor, in patients with advanced cancer. Journal of Hematology & Oncology, 14(1), 125. [Link]

  • Chiarini, F., et al. (2016). Commentary: Overcoming mTOR resistance mutations with a new-generation mTOR inhibitor. Frontiers in Pharmacology, 7, 431. [Link]

  • Machl, A., et al. (2016). M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier. American Journal of Cancer Research, 6(4), 806-818. [Link]

  • Huck, B. R., et al. (2017). Abstract 139: M2698, a novel dual inhibitor of p70S6K and Akt: preclinical efficacy in gastric cancer. Cancer Research, 77(13_Supplement), 139. [Link]

  • Kleiman, E., et al. (2018). Abstract 2935: Preclinical efficacy of the p70S6K/AKT dual inhibitor M2698 in combination with trastuzumab in models of gastric cancer. Cancer Research, 78(13_Supplement), 2935. [Link]

  • Tsimberidou, A. M., et al. (2018). Precision oncology: Results of a phase I study of M2698, a p70S6K/AKT targeted agent in patients with advanced cancer and tumor PI3K/AKT/mTOR (PAM) pathway abnormalities. Journal of Clinical Oncology, 36(15_suppl), 2515-2515. [Link]

  • Sun, Y., et al. (2017). The p70S6K/PI3K/MAPK feedback loop releases the inhibition effect of high-dose rapamycin on rat mesangial cell proliferation. Cell Communication and Signaling, 15(1), 3. [Link]

  • Unknown
Exploratory

M2698: Dual-Node Inhibition to Overcome the S6K-IRS1 Feedback Paradox

Topic: M2698 Targeting of PAM Pathway Compensatory Feedback Loops Content Type: Technical Whitepaper & Experimental Guide Audience: Drug Discovery Scientists, Translational Researchers, and Oncologists Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: M2698 Targeting of PAM Pathway Compensatory Feedback Loops Content Type: Technical Whitepaper & Experimental Guide Audience: Drug Discovery Scientists, Translational Researchers, and Oncologists

Executive Summary

The PI3K/Akt/mTOR (PAM) pathway is the most frequently dysregulated signaling network in human cancer. While first-generation mTORC1 inhibitors (rapalogs) demonstrated cytostatic effects, their clinical efficacy was severely limited by a compensatory feedback loop: the inhibition of p70S6K results in the stabilization of IRS-1, leading to a paradoxical reactivation of Akt.

M2698 (MSC2363318A) is a potent, ATP-competitive, dual inhibitor of p70S6K and Akt1/3 .[1][2][3][4][5] Unlike pure mTOR inhibitors, M2698 is designed to silence the catalytic output of p70S6K while simultaneously blocking the inevitable feedback-driven reactivation of Akt.[1][3][4] This guide details the mechanistic rationale, pharmacological profile, and validated experimental protocols for assessing M2698 efficacy in overcoming PAM pathway resistance.

The Mechanistic Paradox: The S6K-IRS1 Loop

To effectively deploy M2698, one must understand the failure mode of standard mTOR inhibition.

  • Canonical Signaling: Growth factors activate RTKs, recruiting PI3K, which generates PIP3. PIP3 recruits Akt and PDK1. Akt activates mTORC1, which phosphorylates p70S6K.

  • The Brake (Feedback): Active p70S6K phosphorylates IRS-1 (Insulin Receptor Substrate-1) on serine residues, targeting it for proteasomal degradation. This acts as a "brake" on upstream PI3K signaling.

  • The Paradox: When a clinician administers an mTORC1 inhibitor (e.g., everolimus), p70S6K activity drops. Consequently, IRS-1 is not degraded. It accumulates, binds to RTKs, and hyper-activates PI3K.

  • The Result: Akt becomes hyper-phosphorylated (pAkt-T308/S473), driving survival despite mTOR blockade.

M2698 Intervention: M2698 inhibits p70S6K (primary target).[1][3][4][5][6][7][8][9] The feedback loop does activate, and Akt is phosphorylated upstream. However, M2698 simultaneously binds the ATP pocket of Akt, rendering this phosphorylation futile and blocking downstream signal transduction.

Visualization: The Compensatory Feedback Loop

The following diagram illustrates the pathway logic and the dual-node blockade of M2698.

PAM_Feedback RTK RTK / IRS-1 PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt (1/3) PIP3->Akt Recruitment mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K S6K->RTK Negative Feedback (Degradation of IRS-1) S6 Ribosomal Protein S6 (Translation) S6K->S6 M2698 M2698 (Dual Inhibitor) M2698->Akt Blocks Catalytic Activity (Despite upstream phosphorylation) M2698->S6K

Caption: M2698 targets both p70S6K and Akt. Note that while S6K inhibition releases the negative feedback on IRS-1 (red dashed line), M2698 prevents the resulting Akt reactivation from transmitting downstream signals.

Pharmacology & Selectivity Profile

M2698 is distinct from pan-Akt inhibitors due to its isoform selectivity. It targets Akt1 and Akt3 while largely sparing Akt2. This is critical for therapeutic index, as Akt2 inhibition is strongly linked to acute insulin resistance and hyperglycemia.

Table 1: M2698 Potency Profile (Cell-Free Assays)
Target KinaseIC50 (nM)Biological Consequence
p70S6K 1.0 Blocks protein translation (S6 phosphorylation).
Akt1 1.0 Blocks survival signaling; overcomes feedback loop.
Akt3 1.0 Blocks survival signaling; overcomes feedback loop.
Akt2 >10xReduced risk of hyperglycemia/insulin toxicity.
pGSK3β17.0Downstream marker of Akt inhibition (Indirect).[1][2][3][4][5]

Data Source: Machl et al., Molecular Cancer Therapeutics (2016) & DeSelm et al., J. Med. Chem (2021).

Experimental Validation Protocols

To validate M2698 activity, researchers must distinguish between target phosphorylation (which may increase) and target activity (which must decrease).

Protocol A: The "Paradox" Western Blot

Objective: Confirm that M2698 inhibits substrate phosphorylation despite increasing Akt phosphorylation. Rationale: Since M2698 is ATP-competitive, it binds the active site of Akt. The upstream kinases (PDK1/mTORC2) will still phosphorylate Akt at T308/S473 because the feedback loop is active. Therefore, pAkt is a marker of pathway engagement, not inhibition. True inhibition is measured by downstream substrates (PRAS40, GSK3β).

Materials
  • Cell Lines: MDA-MB-468 (PTEN-null) or HCC1419 (HER2+).

  • Inhibitors: M2698 (10 nM – 1 µM), Everolimus (Control for feedback induction).

  • Antibodies:

    • Feedback Indicators: pAkt (S473), pAkt (T308).

    • Activity Readouts: pS6 (S235/236), pPRAS40 (T246), pGSK3β (S9).

Step-by-Step Workflow
  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Allow 24h attachment.
    
  • Starvation (Optional but recommended): Serum starve (0.5% FBS) for 4 hours to synchronize signaling.

  • Treatment:

    • Vehicle (DMSO)[1]

    • M2698 (1 µM)[1][4][5]

    • Everolimus (100 nM)

    • Duration: Treat for 24 hours . (Short treatments <4h may not fully induce the feedback loop).

  • Lysis: Wash with ice-cold PBS containing Na3VO4 (phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Normalization: BCA assay to normalize protein loading (20 µ g/lane ).

  • Analysis:

MarkerExpected Result (Everolimus)Expected Result (M2698)Interpretation
pS6 DecreasedAbolished Both block S6K activity.
pAkt (S473) Increased Increased Feedback loop active in both.
pPRAS40 Unchanged/HighDecreased Crucial Differentiator. M2698 blocks Akt catalytic function; Everolimus does not.[1]
Protocol B: Synergistic Viability Assay

Objective: Demonstrate M2698's ability to sensitize resistant cells to endocrine or HER2 therapy. Rationale: The PAM pathway is a major resistance mechanism to trastuzumab and tamoxifen.

Workflow Diagram (DOT)

Viability_Protocol Step1 Seed Cells (3000 cells/well) 96-well plate Step2 24h Attachment Step1->Step2 Step3 Drug Matrix (M2698 + Trastuzumab) Step2->Step3 Step3->Step3 Synergy Check Step4 72h Incubation Step3->Step4 Step5 CellTiter-Glo (ATP Luminescence) Step4->Step5 Step6 Calculate CI (Chou-Talalay) Step5->Step6

Caption: Workflow for assessing synergistic lethality. CI (Combination Index) < 1.0 indicates synergy.

Key Technical Note: When calculating IC50s for M2698, ensure the assay duration allows for at least two doubling times (typically 72h). M2698 is cytostatic/cytotoxic depending on the background; ATP-based assays (CellTiter-Glo) are superior to MTT for this metabolic pathway inhibitor.

Clinical Translation & Biomarkers

In Phase I trials (NCT01971515), M2698 demonstrated the ability to cross the blood-brain barrier (BBB), a significant advantage over many kinase inhibitors for treating glioblastoma or brain metastases.

Validated Biomarkers (PBMCs & Tumor Biopsies):

  • pS6 (S235/236): The most reliable pharmacodynamic (PD) marker. In clinical trials, pS6 levels in PBMCs correlated with plasma exposure of M2698.

  • pAkt (S473): Expect elevation in tumor biopsies.[4] This should be cited as evidence of target engagement and feedback induction, not treatment failure, provided pS6 and pPRAS40 are suppressed.

References

  • Machl, A., et al. (2016).[2] "The dual p70S6K/Akt inhibitor M2698 (MSC2363318A) is a potent PAM pathway inhibitor that overcomes the Akt feedback loop."[1][3][4][9] Molecular Cancer Therapeutics.[10]

    • [Link] (Note: Link directs to PubMed entry for verification).

  • Tsimberidou, A. M., et al. (2021).[11][10][12] "Phase 1 study of M2698, a p70S6K/AKT dual inhibitor, in patients with advanced cancer."[6][8][11] Journal of Hematology & Oncology.

  • DeSelm, L., et al. (2021).[13] "Identification of Clinical Candidate M2698, a Dual p70S6K and Akt Inhibitor, for Treatment of PAM Pathway-Altered Cancers." Journal of Medicinal Chemistry.

  • ClinicalTrials.gov. "Study of M2698 in Subjects With Advanced Cancer." Identifier: NCT01971515.[9][11]

Sources

Foundational

Technical Guide: M2698 (MSC2363318A) Selectivity Profile &amp; Pharmacology

Dual p70S6K/Akt Inhibition in the AGC Kinase Context Executive Summary M2698 (MSC2363318A) is a potent, ATP-competitive, orally bioavailable small molecule designed to overcome a critical resistance mechanism in the PI3K...

Author: BenchChem Technical Support Team. Date: February 2026

Dual p70S6K/Akt Inhibition in the AGC Kinase Context

Executive Summary

M2698 (MSC2363318A) is a potent, ATP-competitive, orally bioavailable small molecule designed to overcome a critical resistance mechanism in the PI3K/AKT/mTOR (PAM) pathway. While first-generation mTOR inhibitors (rapalogs) often induce a compensatory feedback loop leading to the hyperactivation of Akt, M2698 functions as a dual inhibitor , simultaneously targeting p70S6K (the primary effector of mTORC1) and Akt (Protein Kinase B).[1]

This guide details the selectivity profile of M2698, specifically analyzing its discrimination within the AGC kinase family —a group sharing high structural homology in their catalytic domains. Data indicates that while M2698 is highly potent against p70S6K and Akt1/3 (IC50 ~1 nM), it retains a "clean" profile against the majority of the kinome, with significant off-target activity limited to a narrow subset of phylogenetically related AGC kinases (PKA, PKG, MSK).

Compound Profile & Mechanism of Action[2][3][4]

Chemical Identity[5]
  • Compound Name: M2698 (MSC2363318A)[1][2][3][4][5]

  • Chemical Class: Quinazoline carboxamide derivative[6][7][8]

  • Binding Mode: ATP-competitive type I inhibitor

  • Key Structural Feature: The 4-benzylamino-quinazoline-8-carboxylic acid amide core provides the scaffold for hydrogen bonding within the hinge region of the kinase ATP-binding pocket.

The Dual-Targeting Logic

Inhibition of p70S6K alone releases a negative feedback loop on IRS-1 , leading to PI3K activation and subsequent Akt hyperphosphorylation. M2698 intercepts this escape route by inhibiting Akt directly.

PAM_Pathway RTK RTK / GPCR PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT (Target 2) PIP3->AKT PDK1->AKT Thr308 Phos mTORC1 mTORC1 AKT->mTORC1 Activates p70S6K p70S6K (Target 1) mTORC1->p70S6K Phos T389 p70S6K->RTK Negative Feedback (Relieved by S6K inhibition) S6 Ribosomal Protein S6 p70S6K->S6 Translation Protein Translation (Tumor Growth) S6->Translation M2698 M2698 M2698->AKT Inhibits M2698->p70S6K Inhibits

Figure 1: Mechanistic intervention of M2698 in the PAM signaling cascade. The compound prevents the compensatory Akt activation that typically limits the efficacy of pure mTOR/S6K inhibitors.

Selectivity Profile: The AGC Kinase Landscape

The AGC kinase family (named after Protein Kinase A , G , and C ) shares a conserved catalytic core. Achieving selectivity within this family is chemically challenging due to the high similarity of the ATP-binding cleft.

Primary vs. Off-Target Potency

M2698 was screened against a panel of 264 human kinases . The results demonstrate high specificity, with only 6 kinases showing an IC50 within 10-fold of the primary target (p70S6K).[1][5]

Quantitative Selectivity Data
Target CategoryKinaseIC50 (nM)Fold Difference (vs. p70S6K)Biological Relevance
Primary Targets p70S6K 1.0 1x Primary Therapeutic Target
Akt1 1.0 1x Primary Therapeutic Target
Akt3 1.0 1x Primary Therapeutic Target
AGC Off-Targets PKA (Protein Kinase A)< 10< 10xMetabolic regulation (Glycogen/Lipid)
PKG1α / PKG1β< 10< 10xSmooth muscle relaxation
MSK1 / MSK2< 10< 10xDownstream of MAPK; stress response
PrKX< 10< 10xX-linked protein kinase
Distal Off-Targets Aurora B170170xMitosis (Low risk at therapeutic dose)
Downstream Readouts *pGSK3β (S9)17N/AIndirect inhibition via Akt blockade
pS6 (S240/244)15N/AIndirect inhibition via p70S6K blockade

*Note: Values for pGSK3β and pS6 represent cellular potency (inhibition of phosphorylation), not direct enzymatic inhibition.

Structural Basis of Selectivity

The selectivity of M2698 relies on specific interactions within the hinge region and the hydrophobic back pocket of the kinase domain.

  • The "Clean" Profile: Despite the conservation among AGC kinases, M2698 shows >1000-fold selectivity against the vast majority of the kinome (Tyrosine kinases, CAMKs, CMGCs).

  • The AGC Cluster: The inhibition of PKA, PKG, and MSK is expected given their structural proximity to S6K and Akt. However, crucial AGC members like PKC (Protein Kinase C) and ROCK (Rho-associated kinase) are notably absent from the high-potency inhibition list, suggesting M2698 avoids the broad vascular side effects often seen with pan-AGC inhibitors (e.g., profound hypotension via ROCK inhibition).

Experimental Protocols

To validate the selectivity and potency of M2698 in your own laboratory, follow these standardized protocols derived from the primary characterization studies (Machl et al., 2016).

In Vitro Radiometric Kinase Assay (Gold Standard)

Use this assay to determine direct IC50 values against recombinant kinases.

Materials:

  • Recombinant human kinases (p70S6K, Akt1, PKA, etc.)

  • Substrate peptides (specific to each kinase, e.g., Crosstide for Akt)

  • [γ-33P]-ATP

  • P81 phosphocellulose filter paper

Workflow:

  • Preparation: Dilute M2698 in DMSO to create a 10-point concentration series (e.g., 100 pM to 10 µM). Final DMSO concentration in assay should be ≤1%.

  • Reaction Mix: Combine kinase, peptide substrate, and M2698 in reaction buffer (20 mM MOPS pH 7.0, 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 0.1% β-mercaptoethanol, 1 mg/mL BSA).

  • Initiation: Start reaction by adding Mg/ATP mix containing [γ-33P]-ATP.

    • Critical Step: Ensure ATP concentration is at the Km(app) for each specific kinase to ensure competitive kinetics are measured accurately.

  • Incubation: Incubate for 40 minutes at room temperature.

  • Termination: Stop reaction by adding 0.75% phosphoric acid.

  • Filtration: Spot 10 µL of reaction onto P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid to remove unbound ATP.

  • Quantification: Measure radioactivity via scintillation counting.

  • Analysis: Plot % Remaining Activity vs. Log[M2698]. Fit to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.

Cell-Based Target Engagement (Western Blot)

Use this to verify dual inhibition in a biological context (e.g., Breast Cancer cell lines MDA-MB-468).

Workflow:

  • Treatment: Seed cells and allow to attach. Treat with M2698 (0.1, 1.0, 10 µM) for 2–24 hours.

  • Lysis: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors (Roche cOmplete/PhosSTOP).

  • Detection Targets:

    • p70S6K Inhibition Readout: p-S6 Ribosomal Protein (Ser240/244).[5] Expect decrease.

    • Akt Inhibition Readout: p-GSK3β (Ser9) or p-PRAS40 (Thr246). Expect decrease.

    • Feedback Loop Marker: p-Akt (Ser473/Thr308). Note: p-Akt levels may INCREASE or stay stable due to feedback loop induction, but downstream signaling (p-GSK3β) must be blocked to confirm M2698 efficacy.

Biological Implications & Safety[9][10][11]

Blood-Brain Barrier (BBB) Penetration

Unlike many kinase inhibitors that are substrates for P-glycoprotein (P-gp) efflux pumps, M2698 is BBB-penetrant.

  • Data: In rat models, brain tumor exposure was 4-fold higher than non-disease brain tissue.[1][5]

  • Implication: M2698 is a viable candidate for Glioblastoma (GBM) or brain metastases derived from PAM-dysregulated tumors.

Toxicity Considerations
  • Hyperglycemia: A common side effect of pan-Akt inhibition (specifically Akt2).[9] While M2698 inhibits Akt, the dual mechanism may alter the metabolic profile compared to pure Akt inhibitors. Monitoring of blood glucose is standard in clinical protocols.

  • CNS Effects: Due to BBB penetration, CNS-related adverse events (anxiety, abnormal dreams) have been noted in Phase 1 trials, likely due to inhibition of CNS-resident AGC kinases.

References

  • Machl, A., et al. (2016). "M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier." American Journal of Cancer Research, 6(4), 806–818.[4][5]

  • DeSelm, L. C., et al. (2021). "Identification of Clinical Candidate M2698, a Dual p70S6K and Akt Inhibitor, for Treatment of PAM Pathway-Altered Cancers." Journal of Medicinal Chemistry, 64(19), 14603–14619.[8]

  • Tsimberidou, A. M., et al. (2018). "Results of a phase I study of M2698, a p70S6K/AKT targeted agent in patients with advanced cancer and tumor PI3K/AKT/mTOR (PAM) pathway abnormalities." Journal of Clinical Oncology (ASCO Annual Meeting).

  • Cai, J., et al. (2021). "Phase 1 study of M2698, a p70S6K/AKT dual inhibitor, in patients with advanced cancer." Journal of Hematology & Oncology, 14, 134.

Sources

Exploratory

Preclinical Characterization of MSC2363318A (DIACC3010) in Gastric Cancer

A Technical Guide on Dual p70S6K/Akt Inhibition and Synergistic Strategies[1] Part 1: Executive Technical Summary[1] MSC2363318A (also known as M2698 , Rupitasertib , or DIACC3010 ) is a potent, orally bioavailable, ATP-...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on Dual p70S6K/Akt Inhibition and Synergistic Strategies[1]

Part 1: Executive Technical Summary[1]

MSC2363318A (also known as M2698 , Rupitasertib , or DIACC3010 ) is a potent, orally bioavailable, ATP-competitive dual inhibitor targeting p70S6K (ribosomal protein S6 kinase) and Akt (Protein Kinase B, isoforms 1 and 3).[1]

In the context of Gastric Cancer (GC) , this compound addresses a critical failure mode of traditional mTOR inhibitors: the S6K-IRS1 negative feedback loop .[1] In standard therapies, inhibiting mTORC1/S6K releases the negative feedback on IRS1, paradoxically hyperactivating Akt and promoting cell survival.[1] MSC2363318A simultaneously blocks p70S6K (halting protein synthesis) and Akt (preventing survival signaling), thereby enforcing a "double-clamp" on the PAM (PI3K/Akt/mTOR) pathway.[1]

Key Pharmacological Profile:

  • Primary Targets: p70S6K (IC50 ≈ 1 nM), Akt1/3 (IC50 ≈ 1 nM).[1][2]

  • Differentiation: Crosses the blood-brain barrier (BBB); overcomes compensatory Akt hyperactivation.[1]

  • Gastric Cancer Application: Shows high efficacy in PIK3CA-mutant GC lines and synergistic lethality with Trastuzumab in HER2+ models (e.g., OE-19), overcoming resistance mechanisms mediated by PAM pathway dysregulation.[1]

Part 2: Mechanistic Rationale & Signaling Architecture[1]

The therapeutic logic of MSC2363318A in gastric cancer relies on dismantling the cross-talk between the HER2 and PAM pathways.[1]

The "S6K-IRS1" Feedback Problem
  • Normal State: Activation of mTORC1 leads to p70S6K activation.[1] Active p70S6K phosphorylates IRS-1, degrading it and dampening upstream PI3K signaling (Negative Feedback).

  • mTOR Inhibitor Failure: When p70S6K is inhibited (e.g., by rapalogs), IRS-1 is stabilized. This sensitizes the cell to growth factors (IGF-1, HER2 ligands), causing a massive rebound activation of Akt .[1]

  • The MSC2363318A Solution: By inhibiting both p70S6K and Akt, the drug blocks the downstream effector (S6) and the upstream rebound (Akt), preventing the escape mechanism.[1]

Visualization: The Dual-Inhibition Mechanism

The following diagram illustrates the signaling architecture and the specific intervention points of MSC2363318A.

PAM_Pathway_Intervention Figure 1: Mechanism of Action - Breaking the Feedback Loop RTK RTK / HER2 PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt (PKB) PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K p70S6K->RTK Negative Feedback (IRS-1 Degradation) S6 S6 Ribosomal Protein (Translation/Growth) p70S6K->S6 Drug MSC2363318A (Dual Inhibitor) Drug->Akt Inhibits Drug->p70S6K Inhibits

Caption: MSC2363318A targets both Akt and p70S6K, preventing the feedback activation of RTKs seen with mono-therapy.[1][2]

Part 3: In Vitro Characterization in Gastric Cancer[1]

Preclinical studies (specifically Fukuoka et al., Scientific Reports 2023) have stratified gastric cancer cell lines based on sensitivity to MSC2363318A.[1]

1. Sensitivity Profile & Biomarkers

Sensitivity is not solely defined by PIK3CA mutation status, but correlates with specific transcriptomic signatures.[1]

Cell LineSubtypePIK3CA StatusSensitivity (GI50)Response Classification
HGC-27 UndifferentiatedMutated (E545K)84 nM Highly Sensitive
IM95m AdenocarcinomaMutated (H1047R)160 nM Highly Sensitive
OE-19 HER2+Wild TypeModerateSynergistic w/ Trastuzumab
MKN1 AdenosquamousMutated (E545K)9.0 µMResistant

Key Insight: While PIK3CA mutation is a driver, resistance in lines like MKN1 suggests that low basal pERK levels are a superior predictor of sensitivity.[1] High pERK indicates reliance on the MAPK pathway, bypassing PAM inhibition.[1]

2. Synergy with Trastuzumab (HER2 Inhibition)

In HER2+ gastric cancer (e.g., OE-19 cells), Trastuzumab monotherapy often leads to resistance via PI3K pathway activation.[1]

  • Observation: Treatment with Trastuzumab alone increases pERK.[1]

  • Combination: MSC2363318A + Trastuzumab blocks pS6 (mTOR marker) and prevents the pERK/pAkt surge.[1]

  • Metric: High Bliss Independence Scores indicating true synergy rather than additivity.

Part 4: Detailed Experimental Protocols

To replicate these findings or characterize new analogs, follow these self-validating protocols.

Protocol A: In Vitro Pharmacodynamic (PD) Validation

Objective: Confirm dual-node inhibition and blockade of the feedback loop.[1]

  • Cell Seeding: Plate HGC-27 and OE-19 cells at

    
     cells/well in 6-well plates. Allow attachment for 24h.
    
  • Starvation: Serum-starve cells (0.1% FBS) for 16h to synchronize cell cycle.

  • Treatment:

    • Vehicle (DMSO)[1]

    • MSC2363318A (1 µM)[1][2]

    • Rapamycin (10 nM) - Positive control for feedback loop induction.[1]

  • Stimulation: Stimulate with 10% FBS or EGF (50 ng/mL) for 30 minutes post-treatment.

  • Lysis & Western Blot:

    • Primary Readout (Efficacy): p-S6 (Ser235/236)

      
       Must be abolished.[1]
      
    • Secondary Readout (Feedback Blockade): p-Akt (Ser473 & Thr308)

      
       Rapamycin will increase this; MSC2363318A must decrease or maintain baseline.[1]
      
    • Resistance Marker: p-ERK1/2

      
       Monitor for MAPK pathway escape.[1]
      
Protocol B: In Vivo Xenograft Efficacy (Gastric Model)

Objective: Assess tumor regression and plasma/tumor drug exposure.[1]

  • Model Generation: Subcutaneously implant

    
     HGC-27 or OE-19 cells (in 50% Matrigel) into the flank of BALB/c nu/nu mice.[1]
    
  • Randomization: When tumors reach ~150–200 mm³, randomize into 4 groups (n=8/group):

    • Vehicle (0.5% Methocel/0.25% Tween 80).[1]

    • Trastuzumab (10 mg/kg, i.p., twice weekly) - For HER2+ models.[1]

    • MSC2363318A (30 mg/kg, p.o., daily).[1][2]

    • Combination.[3][4][5][6][7][8]

  • Dosing Regimen: Treat for 21–28 days.

  • Data Collection: Measure tumor volume (caliper) twice weekly.

  • Terminal PK/PD: At study end, harvest tumor and plasma at 2h and 24h post-last dose.

    • Validation: Tumor concentration of MSC2363318A must exceed cellular IC90.[1]

Visualization: Preclinical Workflow

Preclinical_Workflow Figure 2: Preclinical Validation Workflow for MSC2363318A cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase Cell_Select Cell Selection (HGC-27, OE-19) Treatment Drug Treatment (Mono vs Combo) Cell_Select->Treatment Blot Western Blot (pS6, pAkt, pERK) Treatment->Blot Implant Xenograft Implant (BALB/c nu/nu) Blot->Implant Select Sensitive Models Dosing Oral Dosing (30 mg/kg) Implant->Dosing Measure Tumor Regression Analysis Dosing->Measure

Caption: Systematic workflow from biomarker identification to in vivo validation.

Part 5: Strategic Clinical Positioning[1]

For drug development professionals, MSC2363318A represents a strategic asset in Second-Line HER2+ Gastric Cancer .[1]

  • The Clinical Gap: Patients progressing on Trastuzumab often do so because of PAM pathway activation (PTEN loss or PIK3CA mutation).[1]

  • The Solution: MSC2363318A re-sensitizes these tumors to anti-HER2 therapy.[1]

  • Safety Profile: Unlike pan-PI3K inhibitors (which have high toxicity profiles like hyperglycemia and rash), MSC2363318A's selective profile and intermittent dosing potential may offer a wider therapeutic window.

  • CNS Metastasis: Gastric cancer can metastasize to the brain (leptomeningeal carcinomatosis).[1] MSC2363318A's ability to cross the BBB is a unique differentiator against other PAM inhibitors like Alpelisib or Capivasertib which have varying CNS penetration.[1]

References
  • Fukuoka, S., Kojima, T., et al. (2023). p70S6K/Akt dual inhibitor DIACC3010 is efficacious in preclinical models of gastric cancer alone and in combination with trastuzumab.[1][7] Scientific Reports, 13(1), 16017.[1][6][7]

  • Machl, A., et al. (2016). M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier.[1] American Journal of Cancer Research, 6(4), 806-818.[1]

  • Huck, B. R., et al. (2021). Identification of Clinical Candidate M2698, a Dual p70S6K and Akt Inhibitor, for Treatment of PAM Pathway-Altered Cancers.[1] Journal of Medicinal Chemistry, 64(19), 14603–14619.[1]

Sources

Protocols & Analytical Methods

Method

Preparation of High-Concentration Stock Solutions of MSC2363318A in DMSO: A Detailed Guide for Researchers

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of dimethyl sulfoxide (DMSO) stock solutions of MSC2363318A (also known as M2698 or Rupitasertib). Designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of dimethyl sulfoxide (DMSO) stock solutions of MSC2363318A (also known as M2698 or Rupitasertib). Designed for researchers, scientists, and drug development professionals, this document outlines best practices to ensure the integrity, stability, and accurate concentration of your stock solutions, which is paramount for reproducible and reliable experimental outcomes.

Introduction to MSC2363318A: A Potent Dual p70S6K and Akt Inhibitor

MSC2363318A is a potent, orally active, and ATP-competitive dual inhibitor of p70S6 kinase (p70S6K) and Akt.[1][2][3] It exhibits strong inhibitory activity with IC50 values of 1 nM for p70S6K, Akt1, and Akt3.[1][2] The PI3K/Akt/mTOR signaling pathway, which includes p70S6K, is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in many human cancers.[2][3] By targeting both p70S6K and Akt, MSC2363318A can effectively inhibit this signaling cascade, leading to reduced tumor cell proliferation.[1][3] In vitro studies have shown that MSC2363318A inhibits the proliferation of various cancer cell lines with IC50 values ranging from 0.02 to 8.5 µM.[1][2]

The ability to accurately prepare and handle stock solutions of this inhibitor is the foundational step for any in vitro or in vivo investigation. This guide provides a scientifically grounded protocol to achieve this.

Key Compound Properties

A thorough understanding of the physicochemical properties of MSC2363318A is essential for its proper handling and the preparation of stock solutions.

PropertyValueSource
Synonyms M2698, Rupitasertib[4][5]
CAS Number 1379545-95-5[1][4]
Molecular Formula C₂₁H₁₉ClF₃N₅O[4]
Molecular Weight 449.9 g/mol [4]
Purity ≥98%[4]
Appearance Solid powder[3]
Solubility in DMSO 125 mg/mL (277.86 mM)[1]

The Critical Role of DMSO as a Solvent

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent widely used in biological research for its exceptional ability to dissolve a broad range of organic compounds, including many small molecule inhibitors that are poorly soluble in aqueous solutions.[6] For MSC2363318A, DMSO is the recommended solvent for preparing high-concentration stock solutions.[1][4][5]

However, the quality of the DMSO is paramount. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water contamination in DMSO can significantly decrease the solubility of hydrophobic compounds and may also promote their degradation. Therefore, it is imperative to use anhydrous, high-purity DMSO, preferably from a freshly opened bottle, to prepare your stock solutions.

Experimental Protocol: Preparation of a 10 mM MSC2363318A Stock Solution in DMSO

This protocol details the step-by-step procedure for preparing a 10 mM stock solution of MSC2363318A in DMSO. This concentration is a common starting point for serial dilutions to achieve the desired final concentrations for various cellular and biochemical assays.

Materials and Equipment
  • MSC2363318A (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Volumetric flasks (Class A) or precision micropipettes

  • Sterile, amber or opaque, screw-cap vials (glass is recommended for long-term storage)[7]

  • Vortex mixer

  • Ultrasonic water bath

Step-by-Step Procedure
  • Acclimatize Reagents: Before opening, allow the vial of MSC2363318A and the bottle of anhydrous DMSO to come to room temperature. This prevents condensation of atmospheric moisture onto the compound and into the solvent.

  • Calculate the Required Mass: To prepare a 10 mM stock solution, you will need to dissolve the appropriate mass of MSC2363318A in the desired volume of DMSO. The calculation is as follows:

    Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    For example, to prepare 1 mL of a 10 mM stock solution:

    Mass (mg) = 0.010 mol/L x 0.001 L x 449.9 g/mol x 1000 mg/g = 4.499 mg

  • Weighing the Compound: Accurately weigh out the calculated mass of MSC2363318A using a calibrated analytical balance. It is crucial to perform this step with precision to ensure the final concentration of your stock solution is accurate.[8] For weighing small quantities, it is often more practical to weigh a slightly larger amount (e.g., 5 mg) and adjust the volume of DMSO accordingly to achieve the desired concentration.[8]

  • Dissolution in DMSO:

    • Carefully transfer the weighed MSC2363318A powder into a sterile vial.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Tightly cap the vial and vortex vigorously for 2-3 minutes to facilitate dissolution.[9]

  • Ensuring Complete Solubilization:

    • Visually inspect the solution for any undissolved particles.

    • If the compound is not fully dissolved, sonicate the vial in an ultrasonic water bath for 10-15 minutes.[10] Gentle warming up to 37°C can also aid in dissolution, but ensure the compound is heat-stable.[9] One vendor notes that for MSC2363318A, ultrasonic treatment may be necessary.[1]

  • Aliquoting for Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.[10]

Workflow for MSC2363318A Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage & Use start Start acclimatize Acclimatize MSC2363318A & DMSO to Room Temperature start->acclimatize calculate Calculate Mass for 10 mM Solution acclimatize->calculate weigh Accurately Weigh MSC2363318A calculate->weigh transfer Transfer to Sterile Vial weigh->transfer add_dmso Add Anhydrous DMSO transfer->add_dmso vortex Vortex Vigorously (2-3 min) add_dmso->vortex inspect Visually Inspect for Particles vortex->inspect dissolved Completely Dissolved? inspect->dissolved sonicate Sonicate in Water Bath dissolved->sonicate No aliquot Aliquot into Single-Use Vials dissolved->aliquot Yes sonicate->inspect store Store at -80°C (long-term) or -20°C (short-term) aliquot->store end Ready for Dilution and Use in Assays store->end

Caption: Workflow for preparing MSC2363318A stock solution in DMSO.

Storage and Stability of MSC2363318A Stock Solutions

Proper storage is critical to maintain the potency and stability of your MSC2363318A stock solution.

Storage ConditionDurationRecommendations
-80°C Up to 6 monthsRecommended for long-term storage. Protect from light.[1]
-20°C Up to 1 monthSuitable for short-term storage. Protect from light.[1]

Key Storage Considerations:

  • Avoid Repeated Freeze-Thaw Cycles: As previously mentioned, aliquotting the stock solution into single-use volumes is the most effective way to prevent degradation from repeated temperature changes.[10]

  • Protect from Light: Some chemical compounds are light-sensitive. Storing the vials in a dark container or using amber vials can help prevent photodegradation.

  • Ensure Proper Sealing: Use vials with tight-fitting screw caps, preferably with a Teflon liner, to prevent solvent evaporation and the introduction of moisture, especially during long-term storage.[7]

Preparing Working Solutions from the DMSO Stock

When preparing your final working solutions for cell culture or other aqueous-based assays, it is crucial to avoid precipitation of the compound. Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to crash out of solution.

Recommended Dilution Strategy
  • Intermediate Dilutions in DMSO: If a large dilution factor is required, it is best to perform initial serial dilutions in DMSO to lower the concentration gradually.

  • Final Dilution into Aqueous Medium: Add the final, lower-concentration DMSO solution to your cell culture medium or assay buffer and mix immediately and thoroughly. The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, and a vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

Signaling Pathway Inhibition by MSC2363318A

PI3K PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation Akt->Proliferation p70S6K p70S6K mTORC1->p70S6K p70S6K->Proliferation MSC2363318A MSC2363318A MSC2363318A->Akt MSC2363318A->p70S6K

Caption: Inhibition of the PI3K/Akt/mTOR pathway by MSC2363318A.

Conclusion

The preparation of an accurate and stable stock solution of MSC2363318A in DMSO is a fundamental prerequisite for obtaining reliable and reproducible data in cancer research and drug development. By adhering to the detailed protocols and best practices outlined in this guide, researchers can ensure the integrity of their compound and the validity of their experimental results. The key takeaways are the use of high-purity anhydrous DMSO, precise weighing and dilution, and proper storage conditions to prevent degradation.

References

  • How to Make Accurate Stock Solutions. (2025, March 10). Bitesize Bio. Retrieved February 21, 2026, from [Link]

  • Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences. Retrieved February 21, 2026, from [Link]

  • How to dissolve small inhibitor molecules for binding assay?. (2013, September 10). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Preparation of Stock Solutions. (n.d.). Enfanos. Retrieved February 21, 2026, from [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved February 21, 2026, from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved February 21, 2026, from [Link]

  • DMSO dilution vs. inhibitor dissolving; which 1st?. (2009, December 6). Protocol Online. Retrieved February 21, 2026, from [Link]

  • M2698 (MSC2363318A) | p70S6K/Akt 阻害剤. (n.d.). MedchemExpress.com. Retrieved February 21, 2026, from [Link]

  • In silico estimation of DMSO solubility of organic compounds for bioscreening. (2004, February 15). PubMed. Retrieved February 21, 2026, from [Link]

Sources

Application

Application Note: Determination of IC50 for M2698 (MSC2363318A) against Akt1, Akt3, and p70S6K

[1][2][3][4][5][6][7] Abstract & Introduction The PI3K/Akt/mTOR (PAM) signaling pathway is frequently dysregulated in human cancers, driving tumor growth and resistance to therapy.[1] While mTOR inhibitors (rapalogs) are...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6][7]

Abstract & Introduction

The PI3K/Akt/mTOR (PAM) signaling pathway is frequently dysregulated in human cancers, driving tumor growth and resistance to therapy.[1] While mTOR inhibitors (rapalogs) are clinically established, their efficacy is often limited by a compensatory feedback loop that hyperactivates Akt.[1] M2698 (MSC2363318A) is a potent, ATP-competitive, dual inhibitor designed to overcome this limitation by simultaneously targeting p70S6K (a downstream effector of mTORC1) and Akt (Protein Kinase B).[2][1][3][4]

This Application Note provides a rigorous protocol for determining the half-maximal inhibitory concentration (


) of M2698 against Akt1, Akt3, and p70S6K.[4] We utilize a bioluminescent ADP-detection assay (ADP-Glo™) as the primary high-throughput method, with references to radiometric filtration as the gold-standard validation method.[4]
Key Compound Characteristics[2][6][7]
  • Mechanism of Action: ATP-competitive inhibitor.[2][1][5][3][6][4]

  • Binding Mode: Binds to the ATP-binding pocket of the kinase catalytic domain.[4]

  • Potency: Single-digit nanomolar (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     nM) biochemical potency against p70S6K, Akt1, and Akt3.[2][5][3][6][4][7]
    

Mechanism of Action & Pathway Context[1][2][4][5][8][9]

M2698 distinguishes itself by breaking the S6K-to-IRS1 negative feedback loop. In standard mTOR inhibition, the loss of S6K activity prevents the degradation of IRS1, leading to PI3K hyperactivation and subsequent Akt phosphorylation. M2698 blocks both the downstream effector (p70S6K) and the feedback-activated upstream kinase (Akt).[2][1][3][6][4][7][8]

PAM_Pathway RTK RTK / IRS1 PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Akt Akt (PKB) (Target 1) PIP3->Akt Recruits PDK1 PDK1 PDK1->Akt Phosphorylates T308 mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K (Target 2) mTORC1->p70S6K Phosphorylates T389 p70S6K->RTK Negative Feedback (Blocked by M2698) S6 Ribosomal Protein S6 (Translation) p70S6K->S6 Phosphorylates M2698 M2698 (Dual Inhibitor) M2698->Akt Inhibits M2698->p70S6K Inhibits

Figure 1: The PI3K/Akt/mTOR signaling cascade illustrating the dual inhibition points of M2698.[4] By inhibiting Akt, M2698 prevents the feedback activation typically seen with pure mTOR inhibitors.

Experimental Design Strategy

To ensure data integrity and reproducibility, the assay design must account for the ATP-competitive nature of M2698.

The ATP Factor ( )

Because M2698 competes with ATP for the kinase active site, the


 value is dependent on the ATP concentration used in the assay (Cheng-Prusoff relationship).[4]
  • Requirement: To determine a value close to the true inhibition constant (

    
    ), the assay must  be run at the apparent Michaelis-Menten constant (
    
    
    
    ) for ATP for each specific kinase.[4]
  • Risk: Running at saturating ATP (e.g., 1 mM) will artificially inflate the

    
    , making the compound appear less potent.[4]
    
Assay Selection: ADP-Glo™ Kinase Assay

While radiometric assays (


P-ATP) are the historical gold standard, we utilize the ADP-Glo™ (Promega)  platform for this protocol.[4] It is a homogeneous, luminescent assay that measures ADP formation, offering high sensitivity at low conversion rates (<10%) which is critical for initial rate kinetics.[4]

Detailed Protocol: Biochemical IC50 Determination

Reagents & Materials
ComponentSpecificationNotes
Compound M2698 (MSC2363318A)Dissolve in 100% DMSO to 10 mM stock.[4] Store at -80°C.
Kinases Akt1, Akt3, p70S6K (Recombinant, Human)Use active, full-length protein if possible.[4]
Substrates Akt: Crosstide (GRPRTSSFAEG)p70S6K: S6 peptide (KRRRLASLR)Synthetic peptides are preferred over whole proteins for batch consistency.[4]
Buffer System MOPS or Tris-based25 mM MOPS (pH 7.2), 12.5 mM

-glycerophosphate, 25 mM

, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT.[4]
ATP Ultra-pure ATPPrepared at

for each specific kinase.[4]
Detection ADP-Glo™ Reagent & Kinase Detection ReagentPromega V9101 or equivalent.[4][9]
Experimental Workflow

Workflow cluster_0 Phase 1: Reaction Assembly cluster_1 Phase 2: Detection (ADP-Glo) Prep 1. Prep 2.5x Reagents (Enzyme, Substrate/ATP, Cmpd) Dispense 2. Dispense M2698 (Serial Dilution in DMSO) Prep->Dispense AddEnz 3. Add Kinase (Incubate 10 min) Dispense->AddEnz Start 4. Add ATP/Substrate (Start Reaction) AddEnz->Start Stop 5. Add ADP-Glo™ Reagent (Stop Rxn, Deplete ATP) Start->Stop Wait1 Incubate 40 min Stop->Wait1 Detect 6. Add Detection Reagent (Convert ADP to Light) Wait1->Detect Wait2 Incubate 30 min Detect->Wait2 Read 7. Read Luminescence (Integration: 0.5-1s) Wait2->Read

Figure 2: Step-by-step workflow for the ADP-Glo kinase assay.[4]

Step-by-Step Procedure

Step 1: Compound Preparation (Serial Dilution)

  • Prepare a 10 mM stock of M2698 in 100% DMSO.

  • Perform a 3-fold serial dilution in DMSO to generate a 10-point dose-response curve.

    • Top Concentration: Start at 10

      
      M (final assay concentration) to ensure the upper plateau is captured.
      
    • Intermediate Dilution: Dilute DMSO stocks into 1X Kinase Buffer (without ATP) to create a 4X working solution (4% DMSO). Final assay DMSO will be 1%.

Step 2: Enzyme Reaction Assembly (384-well plate)

  • Add Compound: Dispense 2.5

    
    L of 4X M2698 working solution into wells.
    
  • Add Enzyme: Add 2.5

    
    L of 4X Enzyme mix (Akt1, Akt3, or p70S6K).
    
    • Note: Enzyme concentration should be titrated beforehand to ensure linearity (typically 0.2 - 1.0 ng/

      
      L).[4]
      
  • Pre-Incubation: Incubate for 10-15 minutes at Room Temperature (RT). This allows the inhibitor to bind the active site before competition with ATP begins.

  • Start Reaction: Add 5

    
    L of 2X ATP/Substrate mix.[4]
    
    • Critical: The final ATP concentration must equal the

      
       for the specific kinase batch (typically 10-50 
      
      
      
      M for these kinases).[4]
  • Incubation: Seal plate and incubate at RT for 60 minutes.

Step 3: ADP Detection

  • Depletion: Add 10

    
    L of ADP-Glo™ Reagent . Incubate 40 minutes at RT.
    
    • Function: Stops the kinase reaction and depletes all remaining unconsumed ATP.

  • Detection: Add 20

    
    L of Kinase Detection Reagent . Incubate 30 minutes at RT.
    
    • Function: Converts the generated ADP back to ATP, which is then used by luciferase to generate light.[4][9]

  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision, GloMax).

Data Analysis & Benchmarking

Calculation[4][6][7][11]
  • Background Subtraction: Subtract the average RLU of the "No Enzyme" control from all data points.[4]

  • Normalization: Calculate % Inhibition:

    
    
    
    • Max RLU: DMSO control (Enzyme + Substrate + ATP).

    • Min RLU: No Enzyme control or Staurosporine (10

      
      M).
      
  • Curve Fitting: Fit data to the sigmoidal dose-response equation (variable slope) using GraphPad Prism or XLfit:

    
    [4]
    
Expected Results (Benchmark Table)

The following values are derived from the original characterization of M2698 (Machl et al., 2016) and subsequent validation studies.

TargetExpected Biochemical IC50Cellular Biomarker (Validation)Cellular IC50
p70S6K ~ 1.0 nM pS6 (S240/244)~ 15 nM
Akt1 ~ 1.0 nM pGSK3

(S9)
~ 17 nM
Akt3 ~ 1.0 nM pGSK3

(S9)
~ 17 nM
PKA (Off-target) > 100 nM--

Note: Biochemical IC50s are typically lower than cellular IC50s due to the absence of competitive intracellular ATP levels (which are in the millimolar range) and membrane permeability factors.[4]

Troubleshooting & Validation

To ensure the protocol is a "self-validating system," adhere to these checks:

  • Z-Prime (

    
    ) Factor: 
    
    • Calculate

      
       using positive (DMSO) and negative (No Enzyme) controls.
      
    • Acceptance Criteria:

      
       is required for a robust assay.
      
  • ATP Linearity Check:

    • Run a standard curve of ADP/ATP ratios (0% to 100% conversion). The luminescence signal must be linear with ADP concentration.[4]

    • Ensure substrate conversion in the actual assay does not exceed 10-15% to remain in the initial velocity phase.[4]

  • Reference Inhibitor:

    • Always run a control plate with Staurosporine (pan-kinase inhibitor) or MK-2206 (Akt-specific allosteric inhibitor).

    • Staurosporine IC50 should be consistent with historical lab data.[4]

References

  • Machl, A., et al. (2016). "M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier."[5][4] American Journal of Cancer Research, 6(4), 806–818.[1][5][3]

  • DeSelm, L., et al. (2021). "Identification of Clinical Candidate M2698, a Dual p70S6K and Akt Inhibitor, for Treatment of PAM Pathway-Altered Cancers."[4] Journal of Medicinal Chemistry, 64(19), 14603-14619.[5][4]

    • [8]

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[9]

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction."[4] Biochemical Pharmacology, 22(23), 3099–3108.

Sources

Method

Application Note: Western Blot Monitoring of M2698 (Pimasertib analog/MSC2363318A) Activity

Abstract & Mechanistic Rationale M2698 is a potent, ATP-competitive dual inhibitor targeting p70S6K and Akt (Protein Kinase B) .[1][2][3][4] Its clinical significance lies in its design to overcome a specific resistance...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Mechanistic Rationale

M2698 is a potent, ATP-competitive dual inhibitor targeting p70S6K and Akt (Protein Kinase B) .[1][2][3][4] Its clinical significance lies in its design to overcome a specific resistance mechanism common to mTOR inhibitors (rapalogs): the PI3K/Akt Feedback Loop .

When p70S6K is inhibited by standard therapies, the negative feedback loop on IRS-1 is released, leading to a paradoxical hyper-activation of Akt. M2698 breaks this cycle by simultaneously blocking the downstream effector (p70S6K) and the upstream reactivated kinase (Akt).[1][3]

The Biomarker Paradox

Monitoring M2698 requires a nuanced understanding of kinase signaling. Unlike allosteric inhibitors, ATP-competitive inhibitors like M2698 bind the active site but do not necessarily prevent the kinase itself from being phosphorylated by upstream nodes (like PDK1 or mTORC2).

Therefore, the Western Blot readout for M2698 is distinct:

  • pS6: Decreases (Direct readout of p70S6K inhibition).

  • pAkt (Ser473/Thr308): Often Increases or remains stable (Due to feedback loop activation and protein stabilization).

  • pPRAS40 (Thr246): Decreases (The true readout of Akt functional inhibition).

Pathway Interaction Map

The following diagram illustrates the dual-node inhibition and the critical separation between "Kinase Phosphorylation" (pAkt) and "Kinase Activity" (pPRAS40).

M2698_Pathway RTK RTK/IRS-1 PI3K PI3K RTK->PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 Akt Akt (Kinase) PDK1->Akt Phos (Thr308) mTORC2->Akt Phos (Ser473) p70S6K p70S6K (Kinase) Akt->p70S6K Indirect Act. PRAS40 pPRAS40 (Thr246) Akt->PRAS40 Phosphorylation (Activity Readout) p70S6K->RTK Negative Feedback (Released by Inhibition) S6 pS6 (Ser235/236) p70S6K->S6 Phosphorylation (Activity Readout) M2698 M2698 (Inhibitor) M2698->Akt Blocks ATP Pocket M2698->p70S6K Blocks ATP Pocket

Figure 1: M2698 Mechanism of Action. Red lines indicate drug inhibition. Green nodes represent the validated downstream biomarkers. Note that M2698 blocks the catalytic activity of Akt and p70S6K, preventing the phosphorylation of PRAS40 and S6, respectively.[3]

Biomarker Selection Strategy

To validate M2698 activity, you must assess three distinct phosphorylation states. Relying on pAkt alone will yield false negatives.

MarkerResidueRole in AssayExpected Result with M2698Interpretation
pS6 Ser235/236 or Ser240/244Primary Readout Strong Decrease Confirms p70S6K inhibition. This is the most sensitive marker for M2698 potency.
pPRAS40 Thr246Functional Readout Decrease Confirms Akt catalytic inhibition. PRAS40 is a direct substrate of Akt. If Akt is blocked, pPRAS40 must drop.
pAkt Ser473 or Thr308Context Control Increase / No Change The "Hook Effect": Inhibition of p70S6K releases feedback, causing upstream kinases to hyper-phosphorylate Akt. M2698 binds the pocket, rendering this hyper-phosphorylated Akt catalytically dead.

Experimental Protocol

A. Cell Lysis & Sample Preparation

Phosphoproteins are labile. The choice of lysis buffer is critical to preserve the transient "Hyper-pAkt" signal while detecting the "Hypo-pS6" signal.

Reagents:

  • Lysis Buffer: Modified RIPA (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.25% Na-deoxycholate, 1 mM EDTA).

  • Mandatory Additives (Add fresh):

    • Protease Inhibitor Cocktail (1x)

    • Phosphatase Inhibitor Cocktail (specifically targeting Ser/Thr phosphatases, e.g., NaF, Na3VO4, or commercial mix).

    • PMSF (1 mM): Critical for preserving Akt signal.

Step-by-Step:

  • Treatment: Treat cells (e.g., MCF7, MDA-MB-468) with M2698 (Dose range: 10 nM – 1 µM) for 2 to 6 hours .

    • Note: 24-hour time points may show total protein degradation; early time points (2-4h) are best for signaling dynamics.

  • Wash: Wash cells 1x with ice-cold PBS containing phosphatase inhibitors.

  • Lysis: Add ice-cold Lysis Buffer directly to the plate. Scrape immediately on ice.

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C.

  • Normalization: Determine protein concentration (BCA Assay). Normalize all samples to 20-30 µg per lane.

B. Western Blotting Conditions

Gel Electrophoresis:

  • Use 4-12% Bis-Tris gradient gels to resolve pS6 (32 kDa) and pPRAS40 (40 kDa) clearly from the dye front.

Transfer:

  • PVDF membrane (0.45 µm or 0.2 µm). Nitrocellulose is acceptable but PVDF offers better signal retention for phosphoproteins.

Blocking (CRITICAL):

  • Do NOT use Non-Fat Dry Milk. Milk contains casein, a phosphoprotein that causes high background for phospho-antibodies.

  • Use 5% BSA (Bovine Serum Albumin) in TBS-T (Tris-Buffered Saline + 0.1% Tween-20) for 1 hour at Room Temperature.

Primary Antibody Incubation:

  • Dilute antibodies in 5% BSA in TBS-T .

  • Incubate Overnight at 4°C with gentle rocking.

TargetRecommended Clone/Source (Example)DilutionMW (kDa)
pS6 (Ser235/236) Rabbit mAb (e.g., CST #4858)1:100032
pPRAS40 (Thr246) Rabbit mAb (e.g., CST #2997)1:100040
pAkt (Ser473) Rabbit mAb (e.g., CST #4060)1:100060
Total Akt Mouse/Rabbit mAb1:100060
Total S6 Mouse/Rabbit mAb1:100032
GAPDH/Actin Loading Control1:500037/42
C. Detection & Analysis
  • Secondary Ab: HRP-conjugated Anti-Rabbit/Mouse (1:2000 - 1:5000 in 5% Blocking Buffer).

  • Imaging: Use a high-sensitivity ECL substrate. Phospho-signals can be weak if inhibition is potent.

  • Quantification: Normalize Phospho-signal to Total Protein signal (e.g., pS6 / Total S6), not just GAPDH. This accounts for drug-induced protein degradation.

Troubleshooting & Validation Workflow

If results are ambiguous, follow this logic tree to validate the assay.

Troubleshooting Start Analyze Bands CheckS6 Is pS6 Decreased? Start->CheckS6 CheckAkt Is pAkt Increased or Unchanged? CheckS6->CheckAkt Yes Issue1 Issue: Drug Inactive or Degraded CheckS6->Issue1 No CheckPRAS Is pPRAS40 Decreased? CheckAkt->CheckPRAS Yes Issue3 Issue: Feedback Loop Not Active (Cell Line Dependent) CheckAkt->Issue3 No (pAkt Decreased) Success Valid M2698 Activity CheckPRAS->Success Yes Issue2 Issue: Phosphatase Activity in Lysis CheckPRAS->Issue2 No (pPRAS40 High)

Figure 2: Data Interpretation Logic. Use this flow to distinguish between technical failure (lysis issues) and biological variance (feedback loop absence).

Common Pitfalls
  • The "pAkt Drop" Fallacy: Researchers often expect pAkt to drop. If pAkt drops significantly, you may be using a dose that is too high (off-target toxicity) or the cell line does not have an active mTOR-to-Akt feedback loop.

  • S6 Saturation: Ribosomal protein S6 is abundant. Ensure you do not load too much protein, or the Total S6 signal will saturate, making normalization inaccurate.

  • Incomplete Inhibition: If pS6 is gone but pPRAS40 remains, the drug concentration may be sufficient to block p70S6K (IC50 ~1 nM) but insufficient to block the feedback-driven Akt (which requires higher occupancy).

References

  • Machl, A., et al. (2016). "M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier."[1][2][3][4] American Journal of Cancer Research, 6(4), 806–818.

  • Tsimberidou, A. M., et al. (2021).[5] "Phase 1 study of M2698, a p70S6K/AKT dual inhibitor, in patients with advanced cancer."[6] Journal of Hematology & Oncology, 14, 126.

  • Cell Signaling Technology. "Phospho-PRAS40 (Thr246) (C77D7) Rabbit mAb.

  • Kovacina, K. S., et al. (2003).[7] "Identification of a proline-rich Akt substrate as a 14-3-3 binding partner." Journal of Biological Chemistry, 278(12), 10189-10194. (Establishes PRAS40 as the specific Akt substrate).

Sources

Application

Application Note: High-Precision Oral Dosing of M2698 in Mouse Xenograft Models

This Application Note and Protocol guide is designed for immediate implementation in preclinical oncology workflows. It synthesizes data from pivotal pharmacological studies (e.g., Machl et al.) into a standardized opera...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for immediate implementation in preclinical oncology workflows. It synthesizes data from pivotal pharmacological studies (e.g., Machl et al.) into a standardized operating procedure.

Compound: M2698 (MSC2363318A) Target: Dual inhibitor of p70S6K and Akt (ATP-competitive) Primary Application: Overcoming PI3K/Akt/mTOR (PAM) pathway resistance and preventing the mTORC1-mediated feedback loop.[1][2][3][4]

Executive Summary & Mechanism of Action

M2698 is a potent, orally bioavailable small molecule designed to address a critical failure mode of rapalogs and mTOR inhibitors: the compensatory feedback loop. In canonical signaling, inhibition of mTORC1/S6K relieves negative feedback on IRS-1, leading to paradoxical hyperactivation of Akt. M2698 simultaneously blocks p70S6K (downstream effector) and Akt (upstream driver), ensuring durable pathway suppression.

Key Pharmacological Characteristics:

  • Bioavailability: High oral bioavailability with significant Blood-Brain Barrier (BBB) penetration (Brain:Plasma ratio > 1).

  • Tumor Retention: High tumor-to-plasma exposure ratio (~12:1 over 24h).[5]

  • Efficacy Threshold: >90% inhibition of pS6 (S240/244) is typically required for tumor regression.

Pathway Visualization

The following diagram illustrates the dual-node inhibition mechanism of M2698 within the PAM signaling cascade.

PAM_Pathway RTK RTK / IRS-1 PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt (Target 1) PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K (Target 2) mTORC1->p70S6K p70S6K->RTK Negative Feedback (Relieved by mTOR inhibitors) S6 Ribosomal Protein S6 (Proliferation) p70S6K->S6 M2698 M2698 (Dual Inhibitor) M2698->Akt Blocks M2698->p70S6K Blocks

Figure 1: M2698 targets both Akt and p70S6K, severing the feedback loop that reactivates Akt during mTOR inhibition.[1][2][3][4][6][7][8]

Compound Formulation (Critical Protocol)

Unlike many kinase inhibitors that use neutral cellulose suspensions, M2698 requires a specific acidic buffer system for optimal solubility and consistent pharmacokinetics (PK).

Vehicle: 0.5% HPMC (Hydroxypropyl methylcellulose) + 0.25% Tween 20 in 100 mM Citrate Buffer (pH 3.0).[1][2]

Step-by-Step Preparation
  • Prepare Citrate Buffer (100 mM, pH 3.0):

    • Dissolve citric acid monohydrate in ultra-pure water.

    • Adjust pH to exactly 3.0 using NaOH or HCl.

  • Add Polymer & Surfactant:

    • Heat ~1/3 of the buffer volume to 80°C.

    • Slowly disperse HPMC powder (0.5% w/v) with vigorous stirring to prevent clumping.

    • Add the remaining cold buffer to hydrate the polymer.

    • Add Tween 20 (0.25% v/v).[1][2]

    • Stir overnight at 4°C to ensure a clear, homogeneous solution.

  • Compound Suspension:

    • Weigh the required amount of M2698 powder.

    • Add the vehicle incrementally while vortexing to create a uniform suspension.

    • Sonication: Sonicate for 10–15 minutes in a water bath to break up aggregates.

    • Storage: Prepare fresh weekly. Store at 4°C protected from light.

Experimental Protocols

Protocol A: Tumor Efficacy Study (Chronic Dosing)

Objective: Determine tumor growth inhibition (TGI) or regression in established xenografts.

ParameterSpecificationNotes
Mouse Strain Nude (nu/nu) or SCIDImmunodeficient strains required for xenografts.[5][9]
Tumor Models MDA-MB-468 (TNBC), U251 (Glioblastoma)Models with dysregulated PAM pathway.[1][2][6]
Inoculation Subcutaneous (flank)5×10⁶ cells in 50% Matrigel/PBS.
Randomization When tumors reach ~150–200 mm³Group size n=8–10 for statistical power.
Dosing Route Oral Gavage (PO)Use flexible plastic feeding needles.
Dosing Volume 10 mL/kgAdjust individual volume by body weight daily.
Frequency QD (Once Daily) Continuous dosing for 21–28 days.

Dose Groups:

  • Vehicle Control: (pH 3 Citrate/HPMC vehicle)

  • Low Dose: 10 mg/kg (Expect stasis/moderate inhibition)

  • High Dose: 30 mg/kg (Expect regression in sensitive models like MDA-MB-468)

Monitoring:

  • Tumor Volume: Measure 2-3 times weekly using calipers (

    
    ).
    
  • Body Weight: Measure daily. Stop dosing if weight loss >20% or if toxic signs (hunched posture, lethargy) appear.

Protocol B: Pharmacodynamic (PD) Validation

Objective: Confirm target engagement (pS6 inhibition) and feedback suppression (pAkt levels).[2]

  • Treatment: Administer M2698 at 20 mg/kg QD for 4–7 days.

  • Harvest Timing: Euthanize mice at 4, 8, and 24 hours post-final dose.

  • Tissue Processing:

    • Resect tumor rapidly (<5 mins from death).

    • Flash freeze in liquid nitrogen immediately to preserve phosphorylation states.

    • Homogenize in lysis buffer containing phosphatase inhibitors (e.g., PhosSTOP).

  • Western Blot Readouts:

    • Primary Marker: pS6 (S240/244) – Expect >90% reduction.

    • Secondary Marker: pAkt (T308) – Monitor for absence of rebound.

    • Control: Total S6, Total Akt, GAPDH/Actin.

Experimental Workflow Diagram

This workflow ensures data integrity from inoculation to molecular analysis.

Workflow cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Inoculation Tumor Inoculation (s.c. or orthotopic) Growth Growth to 150-200 mm³ Inoculation->Growth Randomization Randomization (n=8-10/group) Growth->Randomization Dosing Oral Dosing (PO) 10-30 mg/kg QD Vehicle: pH 3 Citrate/HPMC Randomization->Dosing Monitoring Daily Weight 3x/Week Tumor Vol Dosing->Monitoring Harvest Harvest (Flash Freeze) Monitoring->Harvest End of Study or Toxicity Readout Analysis PK (LC-MS/MS) PD (Western: pS6, pAkt) Harvest->Readout

Figure 2: Standardized workflow for M2698 in vivo efficacy and pharmacodynamic studies.

Expected Results & Troubleshooting

Quantitative Benchmarks
MetricExpected Outcome (High Dose 30 mg/kg)
Tumor Growth Inhibition (TGI) >90% or Regression (Model Dependent)
pS6 Inhibition (Tumor) >90% at 4h post-dose; sustained >50% at 24h
Brain:Plasma Ratio > 1.0 (Indicates BBB penetration)
Tolerability < 10% Body weight loss
Troubleshooting Guide
  • Issue: Inconsistent Tumor Inhibition.

    • Root Cause:[2][3][8][10][11][12] Vehicle pH drift. M2698 solubility is pH-dependent.

    • Solution: Verify Citrate Buffer is pH 3.0 ± 0.1 before every formulation.

  • Issue: Toxicity (Weight loss > 15%).

    • Root Cause:[2][3][8][10][11][12] High Cmax or accumulation.

    • Solution: Switch to intermittent dosing (e.g., 5 days on / 2 days off) or reduce dose to 20 mg/kg.

  • Issue: No reduction in pAkt.

    • Root Cause:[2][3][8][10][11][12] Insufficient dose to cover the Akt kinase domain (IC50 for Akt is generally higher than p70S6K).

    • Solution: Ensure dose is ≥20 mg/kg; check plasma exposure via LC-MS/MS.

References

  • Machl, A. et al. (2016).[5] "M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier."[1][2][3][5][6][7] American Journal of Cancer Research, 6(4), 806–818.[1][5]

  • Matter, A. et al. (2020).[3] "M2698 is an Orally Active, ATP-Competitive, Selective, Dual p70S6K and Akt Inhibitor."[3][5] MedChemExpress Product Monograph.

  • Dienstmann, R. et al. (2021). "Phase 1 study of M2698, a p70S6K/AKT dual inhibitor, in patients with advanced cancer."[7][11] Journal of Hematology & Oncology, 14, 132.

  • National Cancer Institute. "p70S6K/Akt inhibitor M-2698." NCI Drug Dictionary.

Sources

Method

Application Note: Overcoming Trastuzumab Resistance in HER2+ Breast Cancer via Dual p70S6K/AKT Inhibition (M2698)

Topic: Protocols for combining M2698 with trastuzumab in HER2+ cell lines Content Type: Detailed Application Note Audience: Drug Discovery Scientists & Translational Researchers [1] Introduction & Mechanistic Rationale T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocols for combining M2698 with trastuzumab in HER2+ cell lines Content Type: Detailed Application Note Audience: Drug Discovery Scientists & Translational Researchers

[1]

Introduction & Mechanistic Rationale

Trastuzumab (Herceptin®) remains the cornerstone of HER2+ breast cancer therapy. However, innate or acquired resistance frequently occurs, often driven by hyperactivation of the PI3K/AKT/mTOR signaling pathway (e.g., via PIK3CA mutations or PTEN loss).

Standard mTOR inhibitors (rapalogs) often fail to restore sensitivity due to a well-documented negative feedback loop: inhibition of mTORC1/S6K relieves the suppression of IRS-1, paradoxically leading to re-activation of AKT .

M2698 (MSC2363318A) is a potent, ATP-competitive dual inhibitor of p70S6K and AKT .[1][2][3] By targeting both the downstream effector (S6K) and the upstream activator (AKT), M2698 prevents this feedback loop, offering a mechanistic rationale for synergy with trastuzumab in resistant models (e.g., JIMT-1, MDA-MB-453).

Pathway Interaction Diagram

The following diagram illustrates the "escape route" blocked by M2698.

G HER2 HER2 Receptor PI3K PI3K (p110α) HER2->PI3K Activates PIP3 PIP3 PI3K->PIP3 AKT AKT (PKB) PIP3->AKT Recruits mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates S6K->PI3K Negative Feedback (Blocked by M2698) S6 S6 Ribosomal Protein (Translation/Growth) S6K->S6 Activates Trastuzumab Trastuzumab (mAb) Trastuzumab->HER2 M2698 M2698 (Dual Inhibitor) M2698->AKT ATP Comp. M2698->S6K ATP Comp.

Caption: Dual blockade mechanism.[4][1][2][5][6] M2698 inhibits both AKT and p70S6K, preventing the S6K-mediated feedback loop that reactivates PI3K/AKT during standard mTOR inhibition.

Materials & Reagent Preparation

M2698 (Small Molecule)[1][3][4][5][7][8][9]
  • Source: MedChemExpress / Merck KGaA (MSC2363318A).

  • Molecular Weight: 449.86 g/mol .[1][7]

  • Solubility: Soluble in DMSO up to 100 mM.

  • Stock Preparation: Prepare a 10 mM stock solution in sterile DMSO. Aliquot into 20 µL vials and store at -80°C. Avoid freeze-thaw cycles (>3 cycles significantly degrades potency).

  • Working Solution: Dilute in serum-free media immediately prior to use.

Trastuzumab (Antibody)[1][5][9][10][11]
  • Formulation: Clinical grade (21 mg/mL) or lyophilized powder.

  • Reconstitution: Dissolve in bacteriostatic water for injection. Do NOT vortex ; swirl gently to avoid protein aggregation.

  • Storage: 4°C for up to 28 days. Do not freeze reconstituted antibody.

Cell Lines (Recommended Panel)
Cell LineHER2 StatusPI3K StatusTrastuzumab Sensitivity
BT474 AmplifiedPIK3CA MutantSensitive (Partial)
SKBR3 AmplifiedWild TypeSensitive
JIMT-1 AmplifiedPIK3CA MutantResistant
MDA-MB-453 AmplifiedPIK3CA MutantResistant

Protocol: Synergistic Dose-Matrix Screening (Checkerboard Assay)

This protocol utilizes a 6x6 or 8x8 dose matrix to calculate the Combination Index (CI) using the Chou-Talalay method.

Experimental Workflow

Workflow Step1 Day 0: Seeding 3000-5000 cells/well (96-well plate) Step2 Day 1: Treatment Add M2698 + Trastuzumab (Matrix Format) Step1->Step2 Step3 Day 4: Readout CTG / MTT Assay (72h Exposure) Step2->Step3 Step4 Analysis CompuSyn / SynergyFinder (Calculate CI Values) Step3->Step4

Caption: 4-day workflow for high-throughput synergy assessment.

Step-by-Step Procedure
  • Seeding:

    • Seed cells (3,000–5,000 cells/well) in 90 µL of complete media (RPMI-1640 + 10% FBS) in a white-walled 96-well plate.

    • Incubate for 24 hours at 37°C/5% CO2 to allow attachment.

  • Drug Matrix Preparation (10X Concentrates):

    • M2698 Series (Vertical): Prepare 6 serial dilutions (1:3) starting from 10 µM (Range: 0.04 µM – 10 µM).

    • Trastuzumab Series (Horizontal): Prepare 6 serial dilutions (1:10) starting from 100 µg/mL (Range: 0.001 – 100 µg/mL).

    • Note: Ensure a "No Drug" control and "Single Agent" columns are included.

  • Treatment:

    • Add 5 µL of M2698 (10X) and 5 µL of Trastuzumab (10X) to the 90 µL media.

    • Final Volume: 100 µL. DMSO concentration must be <0.1%.

  • Incubation:

    • Incubate for 72 hours .

  • Readout:

    • Add CellTiter-Glo® (Promega) or MTT reagent. Read Luminescence/Absorbance.

  • Data Analysis:

    • Normalize data to Vehicle Control (DMSO + IgG).

    • Use CompuSyn software to generate Isobolograms.

    • Criteria: CI < 0.9 indicates Synergy; CI = 0.9–1.1 indicates Additivity; CI > 1.1 indicates Antagonism.

Protocol: Pharmacodynamic Validation (Western Blot)

To confirm M2698 is engaging its targets and preventing the feedback loop, you must assess specific phosphorylation sites.

Critical Biomarkers
TargetPhospho-SiteBiological SignificanceExpected Result (Combo)
p-S6 Ser235/236Downstream readout of S6K activityComplete Ablation
p-AKT Ser473mTORC2/Feedback loop indicatorDecrease (Unlike Rapalogs)
p-AKT Thr308PDK1 dependent activationDecrease
p-HER2 Tyr1248Receptor activation statusDecrease (Trastuzumab effect)
PARP CleavedApoptosis markerIncrease
Procedure
  • Treatment: Seed cells in 6-well plates. Treat with:

    • Vehicle (DMSO)[3][7]

    • Trastuzumab (10 µg/mL)

    • M2698 (IC50 dose, typically 0.5 – 1 µM)

    • Combination[5][6][8][9][10][11][12]

  • Timepoint: Harvest lysates at 24 hours (signaling changes) and 48 hours (apoptosis markers).

  • Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitor Cocktails 2 & 3 (Sigma). Crucial: M2698 effects are phosphorylation-dependent; phosphatase inhibition is non-negotiable.

  • Blotting: Load 20–30 µg protein. Use 5% BSA for blocking (Milk interferes with phospho-antibodies).

Troubleshooting & Optimization

  • Issue: No synergy observed in SKBR3.

    • Cause: SKBR3 is PI3K-wildtype and highly sensitive to Trastuzumab alone. Synergy is most profound in resistant models (PIK3CA mutant) where the drug has a mechanism to "rescue" sensitivity.

  • Issue: p-AKT levels increase with M2698.

    • Cause: At very low doses (<100 nM), M2698 might inhibit S6K (IC50 ~1 nM) before it fully inhibits AKT (IC50 ~4 nM), transiently releasing the feedback loop.

    • Solution: Ensure the concentration is sufficient (>500 nM) to hit both kinases simultaneously.

  • Issue: Trastuzumab precipitation.

    • Cause: Vigorous vortexing or mixing with high DMSO concentrations.

    • Solution: Add Trastuzumab to the media first, mix gently, then add the pre-diluted M2698.

References

  • Machl, A., et al. (2016). "M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier." American Journal of Cancer Research.[1][2]

  • Tsimberidou, A. M., et al. (2021). "Phase 1 study of M2698, a p70S6K/AKT dual inhibitor, in patients with advanced cancer."[5] Journal of Hematology & Oncology.

  • Chou, T. C. (2010). "Drug combination studies and their synergy quantification using the Chou-Talalay method."[10] Cancer Research.[1][2][13][10]

  • MedChemExpress. "M2698 Product Information and Solubility."

Sources

Technical Notes & Optimization

Troubleshooting

Differentiating M2698 effects from standard rapalog feedback activation

Topic: Differentiating M2698 effects from standard rapalog feedback activation Introduction: The "Rapalog Paradox" vs. M2698 Welcome to the M2698 Technical Hub.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Differentiating M2698 effects from standard rapalog feedback activation

Introduction: The "Rapalog Paradox" vs. M2698

Welcome to the M2698 Technical Hub. If you are transitioning from standard mTORC1 inhibitors (rapalogs like rapamycin, everolimus) to M2698, you may encounter data that appears contradictory. This guide addresses the specific signaling anomalies caused by the S6K-IRS1-Akt negative feedback loop .

The Core Challenge: Rapalogs inhibit mTORC1/S6K. This relieves the negative feedback on IRS-1, causing a reflex hyperactivation of PI3K and Akt. While rapalogs block S6K, they leave this upregulated Akt unchecked, leading to therapeutic resistance.

The M2698 Solution: M2698 is an ATP-competitive dual inhibitor of p70S6K and Akt (Akt1/3).[1][2][3] It breaks the feedback loop (like a rapalog) but simultaneously clamps the catalytic activity of the resulting hyperactivated Akt.[3]

Critical Warning for Assay Design:

Do not rely solely on p-Akt (S473/T308) levels to determine M2698 efficacy. Unlike allosteric Akt inhibitors (e.g., MK-2206), ATP-competitive inhibitors like M2698 can stabilize the phosphorylated conformation of Akt. You may see high p-Akt levels despite complete functional inhibition.[1]

Module 1: Signaling Signatures & Mechanism

FAQ: How do I distinguish M2698 activity from Everolimus?

You must look at the downstream substrates of Akt, not Akt phosphorylation itself.

The Signaling Matrix

Use this table to interpret your Western Blot results.

MarkerBiological RoleRapalog (e.g., Everolimus) M2698 (Dual Inhibitor) Interpretation
p-S6 (S235/236) S6K Substrate↓↓ Inhibited ↓↓ Inhibited Both drugs effectively block p70S6K.[2]
p-Akt (S473) mTORC2 Target↑↑ Hyperactivated ↑↑ High / Stable *The Trap: M2698 relieves feedback, allowing upstream kinases to phosphorylate Akt.
p-PRAS40 (T246) Akt Substrate ↑↑ High ↓↓ Inhibited The Differentiator: M2698 blocks Akt from phosphorylating PRAS40.
p-GSK3β (S9) Akt Substrate ↑↑ High ↓↓ Inhibited The Differentiator: M2698 blocks Akt from phosphorylating GSK3β.

*Note: p-Akt levels in M2698-treated cells may remain high or increase due to feedback loop release (IRS1


 PI3K) and enzyme stabilization by ATP-competitive binding.
Visualizing the Feedback Blockade

The diagram below illustrates why M2698 succeeds where rapalogs fail.

M2698_Mechanism cluster_legend Legend L1 Inhibited by M2698 L2 Activated/Upregulated L3 Blocked Downstream GrowthFactor Growth Factors (IGF-1/Insulin) RTK RTK / IRS-1 GrowthFactor->RTK PI3K PI3K RTK->PI3K Feedback Release PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 Akt Akt (PKB) (Phosphorylated but Catalytically Dead) PDK1->Akt T308 Phos mTORC2->Akt S473 Phos mTORC1 mTORC1 Akt->mTORC1 BLOCKED by M2698 PRAS40 PRAS40 / GSK3β (Survival/Proliferation) Akt->PRAS40 BLOCKED by M2698 S6K p70S6K mTORC1->S6K S6K->RTK Negative Feedback (Inhibition Removed) S6 S6 Ribosomal Protein (Translation) S6K->S6 BLOCKED by M2698

Caption: M2698 inhibits p70S6K (relieving IRS-1 feedback) and Akt. While upstream kinases still phosphorylate Akt (green path), M2698 prevents Akt from signaling downstream (red blocks).

Module 2: Experimental Validation Protocols

Protocol: The "Dual-Node" Phospho-Check

Objective: To validate M2698 efficacy by distinguishing between Akt phosphorylation (upstream event) and Akt activity (downstream output).

Reagents Required:

  • Primary Antibodies:

    • Anti-p-S6 (Ser235/236) – Marker for p70S6K inhibition.

    • Anti-p-Akt (Ser473) – Marker for feedback activation (expect signal).

    • CRITICAL: Anti-p-PRAS40 (Thr246) or Anti-p-GSK3β (Ser9) – Marker for Akt catalytic inhibition.

  • Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Sodium Orthovanadate/NaF) is mandatory to preserve the transient phosphorylation states.

Step-by-Step Workflow:

  • Seeding: Seed cells (e.g., MDA-MB-468 or U251) at

    
     cells/well in 6-well plates.
    
  • Starvation (Optional but Recommended): Serum starve (0.5% FBS) for 12 hours to reduce basal pathway noise, then stimulate with 10% FBS concurrent with drug treatment.

  • Treatment:

    • Vehicle Control (DMSO)

    • Rapamycin/Everolimus (100 nM) – Positive control for feedback activation.

    • M2698 (Low Dose: 10 nM) – Primarily S6K inhibition.

    • M2698 (Therapeutic Dose: 1 µM) – Dual S6K/Akt inhibition.[3]

  • Incubation: 2 to 24 hours. (Note: Feedback loops often peak at 2-6 hours; apoptosis markers appear at 24+ hours).

  • Readout: Western Blot.

Data Interpretation Guide:

Conditionp-S6p-Akt (S473)p-PRAS40Conclusion
Vehicle HighModerateHighBasal Activity
Rapalog Low Very High High Feedback Loop Active; Akt Unchecked
M2698 Low High/Stable Low SUCCESS: Feedback Active, but Akt Functionally Blocked

Module 3: Troubleshooting & FAQs

Q1: My Western blot shows p-Akt (S473) is actually HIGHER in M2698 treated cells than in control. Did the drug fail?

A: No, this is an expected pharmacodynamic effect. M2698 is an ATP-competitive inhibitor.[1][2][3][4]

  • Feedback Release: By inhibiting S6K, M2698 stops the degradation of IRS-1, leading to strong PI3K signaling.

  • Conformational Stability: ATP-competitive inhibitors often bind to the kinase active site and "lock" the protein in a conformation that is protected from phosphatases, or simply accumulate the phosphorylated species because the protein is catalytically dead but structurally intact. Action: Re-probe your blot for p-PRAS40 (Thr246) . If this is inhibited, the drug is working.

Q2: I see inhibition of p-S6, but p-GSK3β is not fully inhibited. Why?

A: Check your concentration. M2698 has a slightly different cellular potency profile. While the biochemical IC50 for p70S6K and Akt are both ~1 nM, cellular assays often show:

  • p-S6 Inhibition: IC50 ~15 nM[1][2][3][4][5]

  • p-GSK3β Inhibition: IC50 ~17–20 nM If you are dosing at the very low end (e.g., 5-10 nM), you might be in a window where you inhibit S6K (triggering the feedback loop) but have not yet reached the threshold to fully clamp the resulting Akt surge. Ensure you are dosing above 100 nM for robust dual blockade in vitro.

Q3: Is M2698 an mTOR inhibitor?

A: Technically, no. M2698 does not bind to the mTOR kinase domain (unlike Torin or AZD8055). It targets the outputs of mTOR (S6K and Akt).[6] This distinction is vital because M2698 avoids some of the toxicity associated with broad mTORC1/2 inhibition while achieving a similar net effect on the signaling nodes.

References

  • Machl, A., et al. (2016). "M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier." American Association for Cancer Research (AACR) Annual Meeting.

    • Source: (Note: This is the seminal characterization paper).

  • Duchatel, G., et al. (2021). "Identification of Clinical Candidate M2698, a Dual p70S6K and Akt Inhibitor, for Treatment of PAM Pathway-Altered Cancers." Journal of Medicinal Chemistry, 64(19), 14603–14619.[7]

    • Source:[8]

  • Umemura, A., et al. (2014). "p70S6K negative regulation of insulin signaling." (Context for the feedback loop mechanism).

    • Source:

  • ClinicalTrials.gov. "Phase I Study of M2698 in Patients With Advanced Cancer." Identifier: NCT01971515.[1][9]

    • Source:

Sources

Optimization

Resolving variability in M2698 IC50 values across different cancer cell lines

Welcome to the technical support center for M2698, a potent dual inhibitor of p70S6K and Akt. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the inhere...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for M2698, a potent dual inhibitor of p70S6K and Akt. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the inherent variability in M2698 IC50 values observed across different cancer cell lines. Our goal is to empower you with the scientific rationale and practical tools to ensure the accuracy, reproducibility, and interpretability of your experimental results.

Introduction: Understanding M2698 and the Challenge of IC50 Variability

M2698 is an orally active, ATP-competitive dual inhibitor of p70S6K and Akt1/Akt3, with a high potency demonstrated in biochemical assays (IC50 of 1 nM for p70S6K, Akt1, and Akt3).[1][2][3][4] It is designed to target the frequently dysregulated PI3K/Akt/mTOR (PAM) signaling pathway in cancer.[2][5][6] A key feature of M2698 is its ability to simultaneously inhibit p70S6K and Akt, which helps to overcome the compensatory feedback loop that leads to Akt activation when targeting mTORC1 alone.[5][7][8][9]

While highly potent in principle, the in vitro IC50 values of M2698 can vary significantly across different cancer cell lines, with reported ranges from the nanomolar to the low micromolar scale (e.g., 0.02-8.5 µM in breast cancer cell lines and 84-160 nM in sensitive gastric cancer cell lines).[1][2][3][8] This variability is not random; it is a reflection of the complex and heterogeneous biology of cancer cells. This guide will provide a structured approach to understanding and resolving these discrepancies.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why are my M2698 IC50 values different from published data?

This is a common and valid question. Discrepancies can arise from several factors, ranging from experimental variables to the intrinsic biology of the cell lines. This guide will walk you through a systematic process of troubleshooting, starting with experimental setup and moving towards deeper biological investigation.

Q2: What is a "good" IC50 value for M2698?

There is no single "good" IC50 value. The effective concentration of M2698 is context-dependent. A more insightful approach is to establish a consistent and reproducible IC50 value for a given cell line in your hands and then use that as a benchmark for further experiments. The sensitivity of a cell line should be considered relative to a panel of other cell lines.

Q3: Can I rely on the genetic status of my cell line (e.g., PIK3CA mutation) to predict sensitivity to M2698?

While mutations in the PAM pathway, such as those in PIK3CA and loss of PTEN, can be associated with sensitivity to M2698, they are not the sole determinants.[7][8] Some cell lines with wild-type PIK3CA may still be sensitive, while some mutant lines can exhibit resistance.[8] This highlights the importance of a multi-faceted approach to understanding M2698's activity.

Part 2: Troubleshooting Guide: A Step-by-Step Approach

This section provides a logical flow for troubleshooting IC50 variability, starting with the most common and easily addressable issues.

Step 1: Verify Experimental Parameters

Before delving into complex biology, it is crucial to ensure the robustness of your experimental technique. Inconsistencies in assay execution are a major source of variability.

  • Authentication: Have you recently authenticated your cell lines (e.g., by STR profiling)? Cell line misidentification and cross-contamination are rampant issues in biomedical research.

  • Mycoplasma Contamination: Have you tested your cells for mycoplasma? Mycoplasma can significantly alter cellular physiology and drug response.

  • Stock Solution: M2698 should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for shorter periods (up to 1 month), protected from light.[1]

  • Solubility: Ensure complete solubilization of M2698 in a suitable solvent like DMSO.[3] Incomplete solubilization will lead to inaccurate concentrations.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles of your stock solution. Aliquoting is highly recommended.

  • Cell Seeding Density: Are you using a consistent seeding density that ensures cells are in the exponential growth phase throughout the experiment? Both sparse and overly confluent cultures can affect drug sensitivity.

  • Treatment Duration: The duration of drug exposure is critical. A 72-hour incubation is a common starting point for proliferation assays with M2698.[1]

  • Serum Concentration: Growth factors in fetal bovine serum (FBS) activate the PI3K/Akt pathway. Variations in serum concentration between experiments can significantly impact M2698's efficacy.

  • Assay Type: Different viability assays (e.g., MTT, WST-8, CellTiter-Glo) measure different aspects of cell health and can yield different IC50 values. Ensure you are using a consistent method.

Step 2: Assess Target Engagement and Pathway Modulation

Once you have standardized your experimental protocol, the next step is to confirm that M2698 is acting on its intended targets in your specific cell line.

A western blot is an indispensable tool for this purpose. It allows you to visualize the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Key Markers to Assess:

  • p-S6 (Ser235/236 or Ser240/244): A downstream substrate of p70S6K. A decrease in p-S6 is a direct indicator of p70S6K inhibition by M2698.[1][7]

  • p-Akt (Ser473): M2698 is a dual inhibitor of Akt. However, due to the complex feedback loops in the PAM pathway, you might observe an initial increase in p-Akt in some contexts before suppression.[1][8][9]

  • p-GSK3β (Ser9): An indirect substrate of Akt. A decrease in p-GSK3β indicates Akt inhibition.[1][3][7]

  • Total Protein Levels: Always probe for total S6, Akt, and GSK3β to ensure that changes in phosphorylation are not due to changes in total protein expression.

Expected Outcome: In sensitive cell lines, you should observe a dose-dependent decrease in the phosphorylation of p70S6K and Akt substrates.

Step 3: Investigate Mechanisms of Resistance

If you have confirmed target engagement but your cells are still resistant to M2698, it is time to explore potential resistance mechanisms.

Cancer cells are adept at rewiring their signaling networks to circumvent drug-induced inhibition.

  • MAPK/ERK Pathway Activation: One of the most common escape mechanisms is the activation of the Ras/MEK/ERK pathway.[10] If you suspect this, perform a western blot to probe for p-ERK1/2 (Thr202/Tyr204) . An increase in p-ERK1/2 upon M2698 treatment is a strong indicator of this resistance mechanism.

  • Genomic Alterations: While not the only factor, the genomic landscape of your cell line is important. Review the known mutational status of key genes in the PI3K/Akt and MAPK pathways (e.g., KRAS, BRAF, EGFR).

  • Protein Expression Levels: The absolute expression levels of p70S6K, Akt isoforms, and other pathway components can influence drug response.

Part 3: Protocols and Data Presentation

Protocol 1: Standardized IC50 Determination
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2x concentrated serial dilution of M2698 in your cell culture medium.

  • Treatment: Remove the old medium from the cells and add the 2x drug dilutions.

  • Incubation: Incubate the cells for the desired duration (e.g., 72 hours).

  • Viability Assay: Perform your chosen viability assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle-treated control (e.g., DMSO). Plot the normalized response versus the log of the drug concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for Pathway Analysis
  • Cell Treatment: Plate cells and treat with varying concentrations of M2698 for a specified time (e.g., 24 hours).[7]

  • Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against your proteins of interest (e.g., p-S6, S6, p-Akt, Akt), followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Data Summary Table
Cell LineTissue of OriginKnown Mutations (PAM Pathway)Reported M2698 IC50/GI50 Range
MDA-MB-468BreastPTEN lossDose-dependent inhibition
MDA-MB-453BreastPIK3CA mutationDose-dependent inhibition
JIMT-1BreastPIK3CA mutationDose-dependent inhibition
HGC-27GastricPIK3CA mutation84 nM
IM95mGastricPIK3CA mutation160 nM
MKN1GastricPIK3CA mutation9.0 µM
U251GlioblastomaPTEN mutationDose-dependent inhibition

This table is a compilation of data from multiple sources and should be used as a reference.[7][8] Your own results may vary.

Part 4: Visualizing the Science

Signaling Pathway and Experimental Workflow

PI3K_Akt_M2698_Pathway cluster_upstream Upstream Signaling cluster_core_pathway Core PAM Pathway cluster_inhibitor M2698 Inhibition cluster_downstream Downstream Effects cluster_resistance Resistance Mechanism RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Converts Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates S6 S6 p70S6K->S6 Phosphorylates (p-S6) Proliferation Cell Proliferation & Survival S6->Proliferation Promotes M2698 M2698 M2698->Akt Inhibits M2698->p70S6K Inhibits Ras Ras MEK MEK Ras->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation Promotes (Bypass)

Caption: The PI3K/Akt/mTOR pathway and the dual inhibitory action of M2698.

IC50_Troubleshooting_Workflow start Start: Inconsistent M2698 IC50 step1 Step 1: Verify Experimental Parameters - Cell line authentication - Compound handling - Assay conditions start->step1 q1 Are experimental parameters consistent and validated? step1->q1 step2 Step 2: Assess Target Engagement (Western Blot for p-S6, p-Akt) q1->step2 Yes fix_params Action: Standardize Protocol q1->fix_params No q2 Is there dose-dependent inhibition of p-S6? step2->q2 step3 Step 3: Investigate Resistance - Compensatory pathways (p-ERK) - Genetic/proteomic analysis q2->step3 No end_reproducible Result: Reproducible IC50 q2->end_reproducible Yes end_resistance Result: Mechanism of Resistance Identified step3->end_resistance fix_params->step1

Caption: A logical workflow for troubleshooting M2698 IC50 variability.

Conclusion

Resolving variability in M2698 IC50 values is an iterative process that combines meticulous experimental technique with a sound understanding of cancer cell biology. By systematically addressing the potential sources of variation outlined in this guide, from the integrity of your reagents to the complex signaling networks within your cells, you can generate more reliable and insightful data. This will ultimately accelerate your research and contribute to the effective development of novel cancer therapeutics.

References

  • Machl A, et al. M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier. Am J Cancer Res. 2016 Mar 15;6(4):806-18. [Link]

  • Machl A, et al. M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier. Am J Cancer Res. 2016;6(4):806-818. [Link]

  • M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PMC. National Center for Biotechnology Information. [Link]

  • Abstract 139: M2698, a novel dual inhibitor of p70S6K and Akt: preclinical efficacy in gastric cancer - AACR Journals. American Association for Cancer Research. [Link]

  • Abstract 2935: Preclinical efficacy of the p70S6K/AKT dual inhibitor M2698 in combination with trastuzumab in models of gastric cancer - AACR Journals. American Association for Cancer Research. [Link]

  • Pharmacodynamic effects of M2698 on pS6 in tumor tissue. Observed... - ResearchGate. [Link]

  • Phase 1 study of M2698, a p70S6K/AKT dual inhibitor, in patients with advanced cancer. Journal of Hematology & Oncology. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - MDPI. [Link]

  • Activation of the PI3K/Akt/mTOR/p70S6K Pathway is Involved in S100A4-induced Viability and Migration in Colorectal Cancer Cells - PMC. National Center for Biotechnology Information. [Link]

  • FOXP1 regulation via the PI3K/Akt/p70S6K signaling pathway in breast cancer cells - PMC. National Center for Biotechnology Information. [Link]

  • PI3K/AKT signaling pathway and cancer: an updated review - Taylor & Francis. [Link]

  • M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PubMed. [Link]

  • Definition of p70S6K/Akt inhibitor M-2698 - NCI Drug Dictionary - National Cancer Institute. [Link]

  • Targeting Akt Signaling Pathway in Cancer: Molecular Mechanisms and Advances in Therapeutic Interventions - IMR Press. [Link]

  • Abstract LB-063: Anti-tumor activity of the novel dual p70S6KAKT inhibitor M2698 in glioma stem cell mouse models | Cancer Research - AACR Journals. American Association for Cancer Research. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to M2698 and Everolimus Efficacy in PTEN-Mutant Breast Cancer Models

For Researchers, Scientists, and Drug Development Professionals The loss of the tumor suppressor PTEN (Phosphatase and Tensin Homolog) is a frequent event in breast cancer, leading to the hyperactivation of the PI3K/AKT/...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The loss of the tumor suppressor PTEN (Phosphatase and Tensin Homolog) is a frequent event in breast cancer, leading to the hyperactivation of the PI3K/AKT/mTOR signaling pathway and promoting tumor growth, proliferation, and survival. This makes the pathway a critical target for therapeutic intervention. This guide provides an in-depth comparison of two prominent inhibitors targeting this pathway: M2698, a novel dual p70S6K/AKT inhibitor, and everolimus, an established mTORC1 inhibitor. We will delve into their mechanisms of action, compare their preclinical efficacy in PTEN-mutant breast cancer models, and provide detailed experimental protocols for key assays.

The Critical Role of PTEN in Breast Cancer and the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival. In healthy cells, PTEN acts as a crucial gatekeeper by dephosphorylating PIP3, a product of PI3K, thereby negatively regulating the downstream signaling cascade. When PTEN is lost or mutated, this braking mechanism is disabled, leading to constitutive activation of AKT and its downstream effector, mTOR. This unchecked signaling is a hallmark of many cancers, including a significant subset of breast cancers, and is associated with a more aggressive phenotype and resistance to standard therapies.

Mechanism of Action: A Tale of Two Inhibitors

While both M2698 and everolimus target the PI3K/AKT/mTOR pathway, they do so at different key nodes, leading to distinct pharmacological profiles.

M2698: A Dual-Pronged Attack on p70S6K and AKT

M2698 is an orally active, ATP-competitive inhibitor that uniquely targets both p70S6K and AKT (AKT1 and AKT3) with high potency (IC50 of 1 nM for all three kinases).[1][2] p70S6K is a key downstream effector of mTORC1, and its inhibition directly impacts protein synthesis and cell growth. Crucially, by also inhibiting AKT, M2698 aims to overcome a common resistance mechanism to mTORC1 inhibitors. Inhibition of mTORC1 can lead to a feedback activation of AKT, which can dampen the therapeutic effect. M2698's dual-action mechanism is designed to preemptively block this escape route.[2][3]

M2698_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 PTEN PTEN PTEN->PIP3 Inhibition AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Survival AKT->Proliferation p70S6K p70S6K mTORC1->p70S6K p70S6K->Proliferation M2698 M2698 M2698->AKT Inhibition M2698->p70S6K Inhibition

Figure 1: M2698 dual inhibition of AKT and p70S6K.
Everolimus: Targeting the Central mTORC1 Hub

Everolimus is a derivative of rapamycin and functions as a selective allosteric inhibitor of mTORC1.[4] It forms a complex with the intracellular protein FKBP12, and this complex then binds to and inhibits the activity of mTORC1.[5] This leads to the dephosphorylation and inactivation of downstream effectors like p70S6K and 4E-BP1, ultimately suppressing protein synthesis and cell cycle progression.[5][6] However, as a single-agent mTORC1 inhibitor, its efficacy can be limited by the aforementioned feedback activation of AKT.[2]

Everolimus_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 PTEN PTEN PTEN->PIP3 Inhibition AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K Proliferation Cell Growth & Survival p70S6K->Proliferation Everolimus Everolimus Everolimus->mTORC1 Inhibition

Figure 2: Everolimus inhibition of the mTORC1 complex.

Comparative Efficacy in PTEN-Mutant Breast Cancer Models

To provide a meaningful comparison, we will focus on preclinical data generated in the MDA-MB-468 triple-negative breast cancer (TNBC) cell line, which is characterized by a loss of PTEN function.

In Vitro Proliferation Assays

Both M2698 and everolimus have demonstrated potent anti-proliferative activity in PTEN-deficient breast cancer cell lines.

  • M2698: In a panel of breast cancer cell lines, M2698 inhibited the proliferation of all nine lines tested, with IC50 values less than 2 µM in six of them, including two with PTEN mutations.[3]

  • Everolimus: In a screen of nine TNBC cell lines, everolimus effectively inhibited the growth of five lines with IC50 values under 100 nM. Notably, the PTEN-deficient cell lines MDA-MB-468 and BT549 were highly sensitive, with IC50 values around 1 nM.[1]

In Vivo Xenograft Studies: MDA-MB-468 Model

The MDA-MB-468 xenograft model provides a valuable in vivo platform for assessing the efficacy of targeted therapies in a PTEN-deficient context.

  • M2698: In mice bearing MDA-MB-468 tumors, daily oral administration of M2698 resulted in a dose-dependent inhibition of tumor growth. At the highest dose of 30 mg/kg, tumor regression was observed.[3]

  • Everolimus: Treatment with everolimus at a dose of 10 mg/kg, administered three times per week, significantly suppressed the growth of MDA-MB-468 xenografts, with a treated/control (T/C) tumor volume ratio of 38.3% on day 22.[4] In a separate study, everolimus alone completely suppressed MDA-MB-468 xenograft growth for approximately 50 days before the tumors eventually adapted and resumed growth.[1]

Summary of Preclinical Efficacy in MDA-MB-468 Model
ParameterM2698Everolimus
Cell Line MDA-MB-468 (PTEN loss)MDA-MB-468 (PTEN loss)
In Vitro IC50 < 2 µM[3]~1 nM[1]
In Vivo Model XenograftXenograft
Dosing Regimen 10, 20, 30 mg/kg, daily, oral[3]10 mg/kg, 3x/week, route not specified[4]
In Vivo Efficacy Dose-dependent tumor growth inhibition; tumor regression at 30 mg/kg.[3]Significant tumor growth suppression (T/C 38.3% at day 22).[4] Complete suppression for ~50 days followed by regrowth.[1]

Note: This is an indirect comparison based on data from separate studies. Direct head-to-head preclinical studies would be required for a definitive comparative assessment.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed methodologies for the key experiments cited are provided below.

Cell Viability (MTT) Assay

MTT_Assay_Workflow start Seed breast cancer cells in 96-well plate incubation1 Incubate for 24h (cell adherence) start->incubation1 treatment Treat with varying concentrations of M2698 or Everolimus incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubation3 Incubate for 1-4h (formazan formation) add_mtt->incubation3 solubilize Add solubilization buffer incubation3->solubilize read Measure absorbance at 570 nm solubilize->read

Figure 3: Workflow for a typical MTT cell viability assay.
  • Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Drug Treatment: The following day, treat the cells with a serial dilution of M2698 or everolimus. Include a vehicle-only control.

  • Incubation: Incubate the plates for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Solubilization: Aspirate the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blotting for PI3K/AKT/mTOR Pathway Analysis

Western_Blot_Workflow start Treat cells and prepare lysates quantification Protein Quantification (e.g., BCA assay) start->quantification sds_page SDS-PAGE (Protein Separation) quantification->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking with 5% milk or BSA transfer->blocking primary_ab Incubate with primary antibody (e.g., anti-pAKT, anti-pS6) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Chemiluminescent detection secondary_ab->detection

Figure 4: General workflow for Western blot analysis.
  • Cell Lysis: Treat cultured breast cancer cells with M2698, everolimus, or vehicle control for the specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, total AKT, p-p70S6K, total p70S6K, p-S6, total S6, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Study
  • Cell Preparation: Culture MDA-MB-468 cells to ~80% confluency. Harvest and resuspend the cells in a mixture of media and Matrigel.

  • Tumor Implantation: Subcutaneously inject approximately 5 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer M2698 (e.g., 10, 20, 30 mg/kg, daily, by oral gavage) or everolimus (e.g., 10 mg/kg, 3 times per week, by oral gavage or intraperitoneal injection) and vehicle to the respective groups.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics by western blot or immunohistochemistry).

Conclusion and Future Directions

Both M2698 and everolimus demonstrate significant preclinical activity in PTEN-mutant breast cancer models. Everolimus, as an established mTORC1 inhibitor, shows potent in vitro and in vivo efficacy. However, the dual inhibitory mechanism of M2698, targeting both p70S6K and AKT, presents a compelling strategy to overcome the intrinsic feedback loops that can limit the efficacy of mTORC1 inhibitors. The observed tumor regression with M2698 in the MDA-MB-468 xenograft model is particularly noteworthy.

While the available data provides a strong rationale for the clinical investigation of both agents in this patient population, direct head-to-head comparative studies are warranted to definitively establish their relative efficacy and to identify potential biomarkers that could guide patient selection. Further research should also explore combination strategies, potentially pairing these targeted agents with other therapies to achieve more durable responses in patients with PTEN-deficient breast cancer.

References

  • Oki, K., et al. (2012). Efficacy of everolimus, a novel mTOR inhibitor, against basal-like triple-negative breast cancer cells. Cancer Science, 103(8), 1547-1552. Available at: [Link]

  • Machl, A., et al. (2016). M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier. American Journal of Cancer Research, 6(4), 806-818. Available at: [Link]

  • Gaponova, A. V., et al. (2021). Mediator kinase inhibitors suppress triple-negative breast cancer growth and extend tumor suppression by mTOR and AKT inhibitors. Proceedings of the National Academy of Sciences, 118(47), e2111421118. Available at: [Link]

  • Saksena, R., & Wong, S. T. (2013). Clinical evidence of the efficacy of everolimus and its potential in the treatment of breast cancer. Therapeutic Advances in Medical Oncology, 5(4), 237-246. Available at: [Link]

  • Powles, T. J. (2022). Everolimus for Estrogen Receptor–negative Breast Cancer Prevention: A Journey Begun?. Cancer Prevention Research, 15(10), 629-632. Available at: [Link]

  • Zhang, Y., et al. (2019). Formononetin Enhances the Tumoricidal Effect of Everolimus in Breast Cancer MDA-MB-468 Cells by Suppressing the mTOR Pathway. Evidence-Based Complementary and Alternative Medicine, 2019, 9610629. Available at: [Link]

  • Abdel-Malek, M. A., & El-Sayed, M. A. (2013). Everolimus in the Treatment of Metastatic Breast Cancer. The American Journal of the Medical Sciences, 346(4), 333-338. Available at: [Link]

  • Wang, L., et al. (2017). Everolimus inhibits breast cancer cell growth through PI3K/AKT/mTOR signaling pathway. Oncology Letters, 14(5), 6289-6293. Available at: [Link]

  • Machl, A., et al. (2016). M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier. PubMed, 27186432. Available at: [Link]

Sources

Comparative

A Comparative Analysis of MSC2363318A and Pan-Akt Inhibitors: A Guide for Researchers

In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway remains a critical axis of investigation due to its frequent dysregulation in a multitude of human cancers....

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway remains a critical axis of investigation due to its frequent dysregulation in a multitude of human cancers.[1][2] Central to this pathway is the serine/threonine kinase Akt (also known as Protein Kinase B), which governs essential cellular processes including cell survival, proliferation, and metabolism.[3][4] Consequently, the development of potent and selective Akt inhibitors is a key focus for oncology drug discovery.

This guide provides a detailed comparison of MSC2363318A (also known as M2698), a novel dual inhibitor, against a panel of established pan-Akt inhibitors. We will delve into their distinct mechanisms of action, comparative potencies supported by experimental data, and provide standardized protocols for their evaluation, empowering researchers to make informed decisions for their specific research applications.

Differentiating Mechanisms of Action: A Tale of Two Strategies

The primary distinction between MSC2363318A and traditional pan-Akt inhibitors lies in their target engagement profiles.

MSC2363318A: A Dual-Pronged Attack

MSC2363318A is a potent, ATP-competitive inhibitor that uniquely targets both p70S6 kinase (p70S6K) and Akt kinases (specifically Akt1 and Akt3).[1][5][6][7][8] This dual-inhibitory mechanism is a strategic advantage. Inhibition of p70S6K, a downstream effector of mTORC1, directly impedes cell growth and proliferation.[5][8] Crucially, this can trigger a negative feedback loop, leading to the compensatory activation of Akt.[1][5][9][10] By concurrently inhibiting Akt, MSC2363318A effectively abrogates this escape mechanism, leading to a more profound and sustained inhibition of the PI3K/Akt/mTOR pathway.[5][9][10][11]

Pan-Akt Inhibitors: A Focused Approach

Pan-Akt inhibitors, as their name suggests, are designed to inhibit all three isoforms of Akt (Akt1, Akt2, and Akt3).[2][12] These inhibitors can be broadly categorized into two main classes based on their mechanism of action:

  • ATP-Competitive Inhibitors: These small molecules bind to the ATP-binding pocket of the Akt kinase domain, preventing the phosphorylation of its downstream substrates.[2][13][14] Examples include capivasertib (AZD5363) and ipatasertib (GDC-0068).[2][13]

  • Allosteric Inhibitors: These inhibitors bind to a site on the kinase distinct from the ATP-binding pocket, inducing a conformational change that prevents Akt activation.[2][13] MK-2206 is a well-characterized example of an allosteric Akt inhibitor.[13][15]

The PI3K/Akt/mTOR Signaling Pathway

To contextualize the action of these inhibitors, a clear understanding of the PI3K/Akt/mTOR signaling cascade is essential. The following diagram illustrates the key components of this pathway and the points of intervention for MSC2363318A and pan-Akt inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt Phosphorylates (Thr308) GSK3b GSK3β Akt->GSK3b FOXO FOXO Akt->FOXO mTORC1 mTORC1 Akt->mTORC1 Cell_Survival Cell Survival Akt->Cell_Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) p70S6K p70S6K mTORC1->p70S6K S6 Ribosomal Protein S6 p70S6K->S6 Cell_Growth Cell Growth & Proliferation S6->Cell_Growth PTEN PTEN PTEN->PIP3 Dephosphorylates Pan_Akt_Inhibitors Pan-Akt Inhibitors (e.g., Capivasertib, MK-2206) Pan_Akt_Inhibitors->Akt MSC2363318A MSC2363318A MSC2363318A->Akt MSC2363318A->p70S6K

Caption: The PI3K/Akt/mTOR signaling pathway with points of inhibition.

Comparative Potency: A Quantitative Look

The in vitro potency of an inhibitor is a critical parameter for its preclinical evaluation. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for MSC2363318A and a selection of pan-Akt inhibitors.

InhibitorTarget(s)IC50 (nM)Mechanism of ActionReference(s)
MSC2363318A (M2698) p70S6K, Akt1, Akt3 1 (for each) ATP-Competitive [1][5][6][7]
Afuresertib (GSK2110183)Pan-Akt0.08 - 2.6ATP-Competitive[2]
Capivasertib (AZD5363)Pan-Akt3 - 8ATP-Competitive[2][13]
Ipatasertib (GDC-0068)Pan-Akt (Akt1/2/3)5 / 18 / 8ATP-Competitive[13]
GSK690693Pan-Akt (Akt1/2/3)2 / 13 / 9ATP-Competitive[13]
MK-2206Pan-Akt (Akt1/2/3)8 / 12 / 65Allosteric[13]
Uprosertib (GSK2141795)Pan-Akt38 - 328ATP-Competitive[2]

It is imperative to note that direct comparison of IC50 values across different studies should be approached with caution, as experimental conditions such as ATP concentration, substrate used, and specific assay technology can significantly influence the results.

Experimental Protocols for Inhibitor Evaluation

To ensure the generation of robust and reproducible data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to characterize and compare the potency of Akt inhibitors.

In Vitro Kinase Assay: Direct Measurement of Potency

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Akt kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified Akt Kinase - Kinase Buffer - ATP - Substrate (e.g., GSK-3 fusion protein) - Test Inhibitors Start->Prepare_Reagents Plate_Setup Plate Setup (384-well): - Add test inhibitor dilutions - Add purified Akt kinase Prepare_Reagents->Plate_Setup Incubate_1 Incubate at RT (e.g., 10-15 min) Plate_Setup->Incubate_1 Initiate_Reaction Initiate Kinase Reaction: - Add ATP/Substrate mix Incubate_1->Initiate_Reaction Incubate_2 Incubate at RT (e.g., 60 min) Initiate_Reaction->Incubate_2 Detect_Signal Detect Signal: - Add detection reagent (e.g., ADP-Glo™) Incubate_2->Detect_Signal Read_Plate Read Plate (Luminometer) Detect_Signal->Read_Plate Analyze_Data Data Analysis: - Plot dose-response curve - Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase assay to determine inhibitor potency.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., MSC2363318A or a pan-Akt inhibitor) in 100% DMSO.

    • Create a serial dilution of the inhibitor in kinase buffer.

    • Prepare a solution of purified recombinant Akt kinase in kinase buffer.

    • Prepare a solution containing ATP and a suitable substrate (e.g., GSK-3 fusion protein) in kinase buffer.

  • Assay Plate Setup:

    • In a 384-well plate, add the serially diluted inhibitor to the respective wells. Include wells with DMSO only as a vehicle control.

    • Add the purified Akt kinase solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding the ATP/substrate solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the reaction and detect the signal according to the manufacturer's instructions of the chosen assay kit (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).[16]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).

    • Plot the normalized data against the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.

Cell-Based Proliferation Assay (MTT Assay): Assessing Cellular Efficacy

This assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation, to determine the effect of an inhibitor in a cellular context.[17][18]

Detailed Protocol:

  • Cell Seeding:

    • Culture a cancer cell line known to have a dysregulated PI3K/Akt pathway (e.g., MDA-MB-468).[5]

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the test inhibitor in cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the various concentrations of the inhibitor. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[18] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values to the vehicle-treated cells (100% viability).

    • Plot the percentage of cell viability against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Concluding Remarks

The selection of an appropriate Akt pathway inhibitor is contingent upon the specific research question and experimental context. MSC2363318A presents a compelling profile with its dual inhibition of p70S6K and Akt, a mechanism designed to overcome the compensatory feedback loops that can limit the efficacy of other PI3K/Akt/mTOR pathway inhibitors.[1][5][9][10] Its high potency and ability to penetrate the blood-brain barrier further broaden its potential applications.[5][6][10][11]

Pan-Akt inhibitors, on the other hand, offer a more focused inhibition of the Akt node and have been extensively characterized in various preclinical and clinical settings.[2][15] The choice between an ATP-competitive and an allosteric pan-Akt inhibitor may be guided by the desired selectivity profile and the specific Akt isoforms implicated in the disease model.

Ultimately, a thorough in-house evaluation using standardized assays, such as those detailed in this guide, is paramount for the empirical determination of the most suitable inhibitor for your research endeavors.

References

  • Machl, A., et al. (2016). M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier. American Journal of Cancer Research, 6(4), 806–818. [Link]

  • PubMed. (2016, March 15). M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier. Retrieved from [Link]

  • Jalil, S., et al. (2020). Molecular target: pan-AKT in gastric cancer. ESMO Open, 5(5), e000889. [Link]

  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]

  • Khan, H., et al. (2021). Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers. Precision and Genomic Personalized Medicine, 1(1). [Link]

  • Wu, C.-H., et al. (2020). Comparing PI3K/Akt Inhibitors Used in Ovarian Cancer Treatment. Frontiers in Pharmacology, 11, 236. [Link]

  • ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... Retrieved from [Link]

  • Huck, B. R., et al. (2013). Abstract A162: Identification of brain penetrant p70S6K/Akt inhibitor MSC2363318A. Molecular Cancer Therapeutics, 12(11_Supplement), A162. [Link]

  • ResearchGate. (n.d.). Schematic drawing of the PI3K/Akt signaling pathway. Retrieved from [Link]

  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of p70S6K/Akt inhibitor M-2698. In NCI Drug Dictionary. Retrieved from [Link]

  • Machl, A., et al. (2016). Original Article M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and cro. American Journal of Cancer Research, 6(4), 806-818. [Link]

  • Agilent. (n.d.). Cancer Research: Cell Proliferation and Colony Formation Assays. Retrieved from [Link]

  • Wikipedia. (n.d.). Akt/PKB signaling pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of AKT1 allosteric and ATP competitive inhibitor binding... Retrieved from [Link]

  • Clinical Trials Arena. (2025, March 20). What's the latest update on the ongoing clinical trials related to Akt-1? Retrieved from [Link]

  • Rodon, J., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021-1031. [Link]

  • Taylor & Francis. (n.d.). Ipatasertib – Knowledge and References. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of pan-AKT kinase inhibitor GSK690693. In NCI Drug Dictionary. Retrieved from [Link]

  • Rodon, J., et al. (2014). Picking the point of inhibition: A comparative review of PI3K/AKT/mTOR pathway inhibitors. Molecular Cancer Therapeutics, 13(5), 1021-1031. [Link]

  • MedNexus. (2025, August 29). Exploring Capivasertib: A New AKT Inhibitor for Targeted Cancer Treatment. Journal of Bio-X Research. [Link]

  • MDPI. (2026, February 10). Advances in the Understanding of Akt Signaling in Cancers and the Potential of Inhibiting Akt-Driven Tumors Using Small Molecule Inhibitors: An Overview. International Journal of Molecular Sciences. [Link]

  • Al-Saffar, N. M. S., et al. (2021). Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review). International Journal of Oncology, 58(5), 1. [Link]

  • Creative Bioarray. (n.d.). Akt Kinase Phosphorylation Assay by Immunoprecipitation. Retrieved from [Link]

  • Revathidevi, S., & Munirajan, A. K. (2019). AKT in Cancer: A Therapeutic Target for Cancer. Molecular Cancer Research, 17(3), 559-570. [Link]

  • ResearchGate. (2014, November 19). Does anyone know a suitable kit to measure cells proliferation? Retrieved from [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Huck, B. R., et al. (2013). Abstract A162: Identification of brain penetrant p70S6K/Akt inhibitor MSC2363318A. Molecular Cancer Therapeutics, 12(11_Supplement), A162. [Link]

  • Huck, B. R., et al. (2014). Abstract 4516: Evaluation of p70S6K/Akt inhibitor MSC2363318A in patient derived xenograft (PDX) models of breast cancer. Cancer Research, 74(19_Supplement), 4516. [Link]

  • Lee, K., et al. (2018). Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents. Molecules, 23(11), 2849. [Link]

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Validation

A Researcher's Guide to Validating pS6 Reduction as a Pharmacodynamic Biomarker for M2698 Target Engagement

Abstract M2698 is an orally available, dual inhibitor of p70S6 Kinase (p70S6K) and Akt, two critical nodes in the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is a master regulator of cell growth, proliferation, a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

M2698 is an orally available, dual inhibitor of p70S6 Kinase (p70S6K) and Akt, two critical nodes in the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is a master regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4] The development of robust pharmacodynamic (PD) biomarkers is essential to confirm target engagement and guide dose selection in clinical trials.[5][6] Phosphorylated ribosomal protein S6 (pS6), a direct downstream substrate of p70S6K, serves as a highly specific and sensitive biomarker for the activity of the PI3K/Akt/mTOR pathway.[7][8] This guide provides a comprehensive comparison of key methodologies for measuring pS6 reduction, offers detailed experimental protocols, and explains the scientific rationale behind protocol choices to ensure data integrity and reproducibility for validating M2698 target engagement.

Introduction: The "Why" Behind the Biomarker

1.1 The PI3K/Akt/mTOR Pathway: A Central Hub in Oncology

The PI3K/Akt/mTOR signaling cascade is a pivotal intracellular pathway that translates extracellular signals from growth factors and hormones into a cellular response.[9] Activated receptor tyrosine kinases (RTKs) trigger PI3K, which in turn activates Akt. Akt has numerous downstream targets, including the mTOR complex 1 (mTORC1).[10] mTORC1 then directly phosphorylates and activates p70S6K, which subsequently phosphorylates the S6 ribosomal protein (S6) at multiple serine residues (primarily Ser235/236).[7] This phosphorylation event is a critical step in boosting the translation of specific mRNAs that encode for ribosomal proteins and elongation factors, thereby driving protein synthesis and cell growth.[7] In numerous cancers, this pathway is constitutively active, making it a prime target for therapeutic intervention.[3][10]

1.2 M2698: A Dual-Action Inhibitor

M2698 is an ATP-competitive inhibitor that potently targets both p70S6K and Akt (Akt1 and Akt3 isoforms).[2][11] This dual-inhibition mechanism is significant. While inhibiting the pathway at a single point (e.g., mTORC1 alone) can be effective, it often triggers a compensatory feedback loop that leads to the activation of Akt, potentially compromising the inhibitor's efficacy.[11][12] By simultaneously targeting both p70S6K and Akt, M2698 is designed to provide a more comprehensive and durable blockade of the pathway while preventing this escape mechanism.[11]

1.3 Rationale for pS6 as a Pharmacodynamic Biomarker

A good pharmacodynamic biomarker should be mechanistically linked to the drug's action, readily measurable in accessible tissues, and exhibit a clear dose-dependent response. pS6 fulfills these criteria exceptionally well for M2698:

  • Direct Downstream Target: pS6 is a direct substrate of p70S6K, one of M2698's primary targets. Its phosphorylation status is a direct reflection of kinase activity.[12]

  • Robust and Amplified Signal: The kinase cascade amplifies the signal, making changes in pS6 levels a sensitive indicator of upstream inhibition.

  • Established Assays: A wide range of validated antibodies and assay formats are commercially available for detecting pS6.[7]

  • Clinical Relevance: Inhibition of pS6 has been successfully used as a PD biomarker in clinical trials for other mTOR pathway inhibitors and for M2698 itself.[5][13][14]

dot graph "PI3K_Akt_mTOR_Pathway" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", label="M2698 Mechanism of Action", fontcolor="#202124", fontsize=16]; node [style=filled, shape=box, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [color="#5F6368", arrowhead=normal, penwidth=1.5];

// Nodes RTK [label="Growth Factor Receptor", fillcolor="#4285F4"]; PI3K [label="PI3K", fillcolor="#4285F4"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FBBC05"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05"]; Akt [label="Akt", fillcolor="#4285F4"]; mTORC1 [label="mTORC1", fillcolor="#4285F4"]; p70S6K [label="p70S6K", fillcolor="#4285F4"]; S6 [label="Ribosomal Protein S6", fillcolor="#FBBC05"]; pS6 [label="pS6 (Ser235/236)", fillcolor="#34A853"]; Protein_Synthesis [label="Protein Synthesis &\nCell Growth", shape=cds, fillcolor="#34A853", fontcolor="#202124"]; M2698_Akt [label="M2698", shape=octagon, fillcolor="#EA4335"]; M2698_p70S6K [label="M2698", shape=octagon, fillcolor="#EA4335"];

// Edges RTK -> PI3K; PI3K -> PIP3 [label="Converts PIP2", fontsize=8, fontcolor="#5F6368"]; PIP2 -> PI3K [style=dashed, arrowhead=none]; PIP3 -> Akt [label="Activates", fontsize=8, fontcolor="#5F6368"]; Akt -> mTORC1; mTORC1 -> p70S6K; p70S6K -> S6 [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"]; S6 -> pS6 [style=dashed, arrowhead=open]; pS6 -> Protein_Synthesis;

// Inhibition Edges M2698_Akt -> Akt [arrowhead=tee, color="#EA4335", penwidth=2.0]; M2698_p70S6K -> p70S6K [arrowhead=tee, color="#EA4335", penwidth=2.0]; } Caption: PI3K/Akt/mTOR pathway showing M2698 dual inhibition.

Comparative Analysis of pS6 Detection Methodologies

Choosing the right assay depends on the experimental context, from high-throughput screening in cell lines to detailed spatial analysis in tumor biopsies. Each method offers a unique balance of throughput, sensitivity, and qualitative versus quantitative data.

Methodology Principle Quantification Throughput Sample Type Advantages Disadvantages
Western Blot (WB) Size-based protein separation followed by antibody detection.Semi-QuantitativeLowCell/Tissue LysatesHigh specificity (verifies molecular weight); Gold standard for antibody validation.[15][16]Low throughput; Requires larger sample amounts; Prone to operator variability.
Immunohistochemistry (IHC) Antibody-based detection of pS6 in tissue sections.Qualitative / Semi-QuantitativeMediumFFPE or Frozen TissuesProvides crucial spatial and morphological context; Identifies cell-type specific responses.[16][17]Semi-quantitative; Susceptible to artifacts from fixation and antigen retrieval.[17]
ELISA Antibody capture and detection in a multi-well plate format.QuantitativeHighCell/Tissue Lysates, Serum/PlasmaHigh throughput; Highly quantitative and sensitive; Excellent for dose-response studies.[18]No spatial information; Can be affected by matrix effects in complex lysates.
Flow Cytometry Measures pS6 levels in individual cells within a suspension.QuantitativeHighCell Suspensions, PBMCsProvides single-cell resolution; Can correlate pS6 levels with other cell markers.[19][20]Not suitable for solid tissues without dissociation; requires specialized equipment.

Experimental Validation Workflow: A Step-by-Step Approach

A rigorous validation process begins with simple in vitro models and progresses to more complex in vivo systems to confirm the biomarker's utility.

dot graph "Validation_Workflow" { graph [layout=dot, rankdir=TB, splines=true, bgcolor="#F1F3F4", fontcolor="#202124", label="pS6 Biomarker Validation Workflow"]; node [style=filled, shape=box, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [color="#5F6368", arrowhead=normal];

} Caption: Workflow for validating pS6 as a biomarker for M2698.

Detailed Protocols: Ensuring Trustworthiness and Reproducibility

The integrity of any biomarker study rests on the quality of its protocols. The following are foundational methods for pS6 analysis, emphasizing critical control steps.

Protocol 1: Western Blotting for pS6 in Cell Lysates

Causality: This protocol is designed to confirm that the antibody recognizes a single band at the correct molecular weight for S6 (~32 kDa) and to semi-quantitatively assess the dose-dependent reduction in phosphorylation.

  • Sample Preparation:

    • Culture cells to 70-80% confluency and treat with a dose range of M2698 (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours).

    • Wash cells once with ice-cold PBS.

    • Lyse cells directly on the plate with 1X SDS Sample Buffer containing phosphatase and protease inhibitors. This is critical to preserve the phosphorylation state of S6.

    • Sonicate briefly to shear DNA and reduce viscosity.[21] Heat samples to 95-100°C for 5 minutes.

  • Electrophoresis & Transfer:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Expert Tip: Avoid using non-fat milk for blocking when detecting phosphoproteins, as it contains phosphoproteins (casein) that can increase background noise.[22]

    • Primary Antibody: Incubate the membrane overnight at 4°C with a validated anti-phospho-S6 (Ser235/236) antibody diluted in 5% BSA/TBST.[7]

    • Wash: Wash the membrane 3x for 5-10 minutes each with TBST.[23]

    • Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect signal using an enhanced chemiluminescence (ECL) substrate.[24]

  • Self-Validation (Stripping & Reprobing):

    • After imaging for pS6, strip the membrane according to the manufacturer's protocol.

    • Re-probe the same membrane for Total S6 protein . This is a crucial normalization step to ensure that observed changes in pS6 are due to decreased phosphorylation, not a decrease in the total amount of S6 protein.

    • Finally, re-probe for a loading control (e.g., GAPDH, β-Actin) to confirm equal protein loading across all lanes.[24]

Protocol 2: Immunohistochemistry for pS6 in FFPE Tissue

Causality: This protocol allows for the visualization of target engagement within the tumor microenvironment, providing spatial context that is unobtainable with lysate-based methods.

  • Deparaffinization and Rehydration:

    • Deparaffinize FFPE sections through a series of xylene and graded ethanol washes.[17]

  • Antigen Retrieval:

    • This step is paramount for unmasking the epitope. Use a citrate-based buffer (pH 6.0) and heat (e.g., pressure cooker or water bath at 95-100°C for 20-30 minutes). The optimal method must be determined empirically for each antibody and tissue type.[25]

  • Blocking & Immunostaining:

    • Block endogenous peroxidase activity with a 3% H2O2 solution.

    • Block non-specific antibody binding using a suitable blocking serum.

    • Incubate with the primary anti-phospho-S6 antibody overnight at 4°C.

  • Detection:

    • Use a polymer-based HRP-conjugated detection system for signal amplification.

    • Develop the signal with a chromogen like DAB (3,3'-Diaminobenzidine), which produces a brown precipitate.

    • Counterstain with hematoxylin to visualize cell nuclei.

  • Self-Validation (Controls):

    • Positive Control: Include a tissue section known to strongly express pS6 (e.g., a relevant xenograft tumor from a vehicle-treated animal).

    • Negative Control: On an adjacent serial section, substitute the primary antibody with an isotype-matched IgG control at the same concentration to check for non-specific binding of the detection system.[26]

    • Internal Controls: Identify non-tumor cells within the tissue (e.g., endothelial cells, stromal cells) that may or may not show pS6 staining, providing an internal reference for staining quality.[27]

Data Interpretation: From Signal to Significance

  • For Western Blots: Quantify band intensity using densitometry software (e.g., ImageJ). Calculate the ratio of (pS6 / Total S6) for each sample. Normalize this value to the vehicle control to determine the percent inhibition. A clear dose-dependent reduction in this ratio is indicative of target engagement.[24]

  • For IHC: Scoring can be semi-quantitative, often using an H-score system which combines staining intensity (0, 1+, 2+, 3+) and the percentage of positive cells. A significant reduction in the H-score in treated versus baseline or vehicle-treated samples demonstrates pharmacodynamic effect.[27]

  • Correlation is Key: The ultimate goal is to correlate the degree of pS6 inhibition with drug exposure (pharmacokinetics, PK) and, ideally, with anti-tumor efficacy (e.g., tumor growth inhibition). A strong PK/PD/efficacy relationship provides powerful evidence for the biomarker's utility in predicting response.

Conclusion

Validating the reduction of pS6 is a critical step in the development of M2698, providing direct evidence of its mechanism of action in both preclinical models and clinical settings. By selecting the appropriate assay for the research question and adhering to rigorously controlled and self-validating protocols, researchers can generate high-quality, reproducible data. This robust biomarker validation strategy is indispensable for making informed decisions on dose, schedule, and patient selection, ultimately accelerating the clinical development of this promising dual p70S6K/Akt inhibitor.

References

  • PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Retrieved from [Link]

  • PI3K/AKT/mTOR signaling. (n.d.). GeneGlobe - QIAGEN. Retrieved from [Link]

  • Definition of p70S6K/Akt inhibitor M-2698. (n.d.). NCI Drug Dictionary - National Cancer Institute. Retrieved from [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway: biomarkers of success and tribulation.
  • Tewari, D., Patni, P., Bishayee, A., Sah, A. N., & Bishayee, A. (2022). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. Frontiers in Oncology, 12, 871429.
  • Poon, E., et al. (2016). M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier. Oncotarget, 7(20), 28010–28023.
  • Browning, M. (2016, June 21). Why Don't More Researchers Validate Antibodies with WB Before Doing IHC? The Antibody Review. Retrieved from [Link]

  • Schöffski, P., et al. (2016). M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier. PMC - NIH. Retrieved from [Link]

  • Dieterlen, M. T., et al. (2012). Assay validation of phosphorylated S6 ribosomal protein for a pharmacodynamic monitoring of mTOR-inhibitors in peripheral human blood. Cytometry Part B: Clinical Cytometry, 82(4), 239–249.
  • Antibody validation. (n.d.). The Human Protein Atlas. Retrieved from [Link]

  • Antibody Validation: Ensuring Quality and Reliability. (n.d.). Synaptic Systems. Retrieved from [Link]

  • Pharmacodynamic effects of M2698 on pS6 in tumor tissue. (n.d.). ResearchGate. Retrieved from [Link]

  • Tsimberidou, A. M., et al. (2021). Phase 1 study of M2698, a p70S6K/AKT dual inhibitor, in patients with advanced cancer.
  • Assay validation of phosphorylated S6 ribosomal protein for a pharmacodynamic monitoring of mTOR-inhibitors in peripheral human blood. (n.d.). ResearchGate. Retrieved from [Link]

  • Borthakur, G., et al. (2014). Ribosomal S6 kinase and AKT phosphorylation as pharmacodynamic biomarkers in patients with myelodysplastic syndrome treated with RAD001. Clinical Lymphoma, Myeloma & Leukemia, 14(2), 172–177.e1.
  • Tsimberidou, A. M., et al. (2021). Phase 1 study of M2698, a p70S6K/AKT dual inhibitor, in patients with advanced cancer.
  • Human/Mouse/Rat Phospho-RPS6 (S235/S236) and Total RPS6 PharmaGenie ELISA Kit. (n.d.). Assay Genie. Retrieved from [Link]

  • Abstract 139: M2698, a novel dual inhibitor of p70S6K and Akt: preclinical efficacy in gastric cancer. (2017, July 1). AACR Journals. Retrieved from [Link]

  • Phospho-RPS6 (S235/S236) ELISA Kit. (n.d.). RayBiotech. Retrieved from [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Taylor, N. P. (2021, September 8). Goodbye PAM: Merck KGaA sells clinical-phase cancer prospect to French startup. Fierce Biotech. Retrieved from [Link]

  • Immunohistochemistry Protocols. (2021, December 2). University of Wisconsin Carbone Cancer Center. Retrieved from [Link]

  • Immunohistochemical (IHC) staining for pS6. (n.d.). ResearchGate. Retrieved from [Link]

  • Volpon, M., et al. (2021). Phosphorylation of S6 Protein as a Potential Biomarker in Surgically Treated Refractory Epilepsy. Developmental Neuroscience, 42(5-6), 230–236.
  • Optimization and Validation of Immunohistochemistry Protocols. (n.d.). eLearn.nsh. Retrieved from [Link]

  • O'Hurley, G., et al. (2021). Optimisation and validation of immunohistochemistry protocols for cancer research.
  • Regulatory Services and Biomarker Validation. (n.d.). Nordic Bioscience. Retrieved from [Link]

Sources

Comparative

Comparative Guide: M2698 Antitumor Activity in PIK3CA-Mutant vs. Wild-Type Models

Executive Summary M2698 is a potent, orally bioavailable, dual inhibitor of p70S6K and Akt designed to overcome a specific failure mode of traditional PI3K/mTOR inhibitors: the compensatory feedback loop.[1][2] In PIK3CA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

M2698 is a potent, orally bioavailable, dual inhibitor of p70S6K and Akt designed to overcome a specific failure mode of traditional PI3K/mTOR inhibitors: the compensatory feedback loop.[1][2]

In PIK3CA-mutant cells (constitutive pathway activation), M2698 demonstrates superior antiproliferative activity (IC50 range: 1–500 nM) by extinguishing the "oncogene addiction" signal. In Wild-Type (WT) cells, M2698 retains activity but typically requires higher concentrations (IC50 > 1 µM) to achieve similar cytotoxicity. Its critical differentiator is the ability to cross the blood-brain barrier (BBB) , addressing CNS metastases where agents like alpelisib have limited penetrance.

Mechanistic Rationale: The Dual-Node Blockade

To understand the differential toxicity between Mutant and WT cells, one must understand the feedback mechanism M2698 disrupts.

The Problem: Isoform-Specific Feedback

Classic mTOR inhibitors (e.g., Everolimus) or PI3K inhibitors often induce a rebound effect. Inhibiting S6K relieves the negative feedback loop on IRS-1, leading to paradoxical hyper-phosphorylation of Akt and renewed cell survival.

The M2698 Solution

M2698 simultaneously inhibits:

  • p70S6K: Blocking protein synthesis and cell growth.

  • Akt: Blocking the survival signal that would otherwise rebound due to S6K inhibition.

M2698_Mechanism cluster_legend Legend RTK RTK / IRS-1 PI3K PI3K (PIK3CA) RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT Akt (PKB) PIP3->AKT mTOR mTORC1 AKT->mTOR S6K p70S6K mTOR->S6K S6K->RTK Negative Feedback (Normally inhibits IRS-1) S6 S6 Ribosomal Protein S6K->S6 Growth Tumor Growth S6->Growth M2698 M2698 (Dual Inhibitor) M2698->AKT Blocks Rebound M2698->S6K Blocks key Red Arrows = Blockade Yellow Dashed = Feedback Loop

Figure 1: M2698 Mechanism of Action. Note the simultaneous blockade of S6K and Akt to prevent IRS-1 mediated feedback activation.

Comparative Performance Guide

Efficacy Profile: PIK3CA-Mutant vs. Wild-Type

The following data synthesizes preclinical findings across breast and gastric cancer models.

FeaturePIK3CA-Mutant / PTEN-Null Wild-Type (WT) Implication
Primary Driver Constitutive PI3K pathway activation (Oncogene Addiction).Parallel signaling (MAPK, etc.) or transient PI3K use.Mutants are biologically "hooked" on the target.
IC50 (Proliferation) Sensitive: 1 nM – 500 nMModerate/Resistant: 1 µM – >10 µM>10x concentration often required for WT stasis.
Apoptosis Induction High (Cleaved PARP visible at 24h).Low (Cytostatic effect rather than cytotoxic).M2698 triggers cell death in mutants; halts growth in WT.
p-Akt Response Sustained suppression (No rebound).Suppression observed, but pathway redundancy may rescue cell.Critical Biomarker: Lack of p-Akt spike confirms M2698 activity.
Representative Lines Breast: MCF-7, T47D, MDA-MB-453Gastric: HGC-27Breast: HCC1143, MDA-MB-231 (KRAS driven)Normal: MCF-10AWT cells with KRAS mutations are generally less sensitive.
Benchmarking Against Alternatives
DrugTargetMechanism vs. M2698BBB Penetration
M2698 p70S6K + Akt Dual blockade prevents feedback loop. High (Brain:Plasma ratio ~1:[1][2][3]1)
Alpelisib PI3K

Upstream only. Induces insulin feedback.Low
Everolimus mTORC1Downstream only. Causes Akt rebound. Low/Moderate
Capivasertib AktMid-stream. Does not directly block S6K output.Low

Validation Protocols

To objectively verify M2698 activity in your specific cell models, follow these self-validating protocols.

Experiment A: The "Rebound Check" (Western Blot)

Objective: Confirm M2698 prevents the p-Akt surge seen with mTOR inhibitors.

  • Cell Seeding: Seed PIK3CA-mutant (e.g., MCF-7) and WT cells in 6-well plates (

    
     cells/well).
    
  • Starvation: Serum-starve overnight to synchronize cycle (optional but recommended for signaling clarity).

  • Treatment (24h):

    • Vehicle (DMSO)[4]

    • Everolimus (100 nM) - Positive control for Feedback Loop

    • M2698 (100 nM)

    • M2698 (500 nM)

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors.

  • Targets:

    • p-S6 (S235/236): Should be down in both Everolimus and M2698 (Validation of S6K hit).

    • p-Akt (S473 & T308):

      • Everolimus: Expect INCREASE (Feedback loop active).

      • M2698: Expect DECREASE (Dual blockade successful).

Experiment B: Differential Viability Workflow

Objective: Establish IC50 delta between Mutant and WT.

Protocol_Workflow Step1 Seed Cells (96-well plate) 3000 cells/well Step2 Adhere (24 Hours) Step1->Step2 Step3 Treat Serial Dilution (0.1 nM - 10 µM) Step2->Step3 Step4 Incubate (72 Hours) Step3->Step4 Step5 Readout (CTG / MTT) Step4->Step5 Step6 Calculate IC50 (Non-linear regression) Step5->Step6

Figure 2: Differential Viability Protocol. Use this workflow to determine the IC50 shift between PIK3CA-mutant and WT cells.

References

  • Machl, A. W., et al. (2016). "M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier."[5] American Journal of Cancer Research, 6(4), 806–818.[2][5]

  • Tsimberidou, A. M., et al. (2021). "Phase 1 study of M2698, a p70S6K/AKT dual inhibitor, in patients with advanced cancer." Journal of Hematology & Oncology, 14(1), 127.[6]

  • ClinicalTrials.gov. "Study of M2698 (MSC2363318A) in Subjects With Advanced Malignancies." Identifier: NCT01971515.[5][7][8]

    • [8]

  • Speers, C., et al. (2024). "Bcl-xL Inhibition Radiosensitizes PIK3CA/PTEN Wild-type Triple-negative Breast Cancers with Low Mcl-1 Expression." Clinical Cancer Research. (Contextualizing WT sensitivity mechanisms).

Sources

Validation

A Comparative Guide to the Pharmacodynamic Correlation of M2698 Plasma Levels with Tumor Regression

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the pharmacodynamic (PD) properties of M2698, a dual inhibitor of p70S6K and Akt, and its correlation with tumor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the pharmacodynamic (PD) properties of M2698, a dual inhibitor of p70S6K and Akt, and its correlation with tumor regression. It offers a comparative perspective with other inhibitors targeting the RAS/RAF/MEK/ERK pathway, supported by experimental data and protocols to assist researchers in their drug development endeavors.

Introduction: Targeting the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR Pathways

The RAS/RAF/MEK/ERK and PI3K/AKT/mTOR (PAM) signaling pathways are crucial regulators of cell proliferation, survival, and differentiation.[1][2] Dysregulation of these pathways is a common event in a wide variety of cancers, making them prime targets for therapeutic intervention.[1][2][3] Mitogen-activated protein kinase (MEK) inhibitors have shown promise in treating cancers with mutations in genes like BRAF and KRAS.[4] However, their effectiveness as monotherapies can be limited by dose-limiting toxicities and the development of resistance.[1][3]

M2698 (formerly MSC2363318A) is a potent, orally active, and selective dual inhibitor of p70S6K and Akt1/3.[5][6] By targeting both of these key components in the PAM pathway, M2698 has the potential to inhibit tumor growth while simultaneously blocking the feedback loop that can lead to Akt activation and resistance with other inhibitors.[5][7] This guide will delve into the pharmacodynamic relationship between M2698 plasma concentrations and its anti-tumor effects, providing a comparative analysis with other MEK inhibitors like pimasertib, selumetinib, and trametinib.

M2698: Mechanism of Action and Preclinical Efficacy

M2698 is an ATP-competitive inhibitor with high potency for p70S6K, Akt1, and Akt3 (IC50 of 1 nM for all three).[6] It indirectly inhibits the phosphorylation of downstream targets such as GSK3β (IC50 = 17 nM) and S6 (IC50 = 15 nM).[6] A key feature of M2698 is its ability to cross the blood-brain barrier, making it a promising candidate for cancers involving the central nervous system (CNS).[5][7]

Preclinical studies have demonstrated the anti-tumor activity of M2698 in various cancer models. In xenograft models of breast cancer, M2698 showed dose-dependent tumor growth inhibition.[5][7] It also reduced brain tumor burden and prolonged survival in an orthotopically implanted glioblastoma model.[5]

Signaling Pathway Overview

The following diagram illustrates the points of intervention for M2698 and other MEK inhibitors within the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK ERK->RAF Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K p70S6K->PI3K S6 S6 p70S6K->S6 S6->Proliferation Pimasertib Pimasertib (MEK Inhibitor) Pimasertib->MEK Trametinib Trametinib (MEK Inhibitor) Trametinib->MEK Selumetinib Selumetinib (MEK Inhibitor) Selumetinib->MEK M2698 M2698 (p70S6K/AKT Inhibitor) M2698->AKT M2698->p70S6K Experimental_Workflow cluster_preclinical Preclinical In Vivo Studies cluster_analysis Pharmacokinetic & Pharmacodynamic Analysis Xenograft 1. Xenograft Model Establishment Dosing 2. M2698 Dosing (Dose Escalation) Xenograft->Dosing Sampling 3. Sample Collection (Plasma & Tumor) Dosing->Sampling Tumor_Measurement 4. Tumor Volume Measurement Dosing->Tumor_Measurement LCMS 5. LC-MS/MS Analysis (Plasma M2698 Levels) Sampling->LCMS WesternBlot 6. Western Blot (pS6/S6, pAkt/Akt) Sampling->WesternBlot Correlation 7. Data Correlation (PK/PD Modeling) Tumor_Measurement->Correlation LCMS->Correlation WesternBlot->Correlation

Caption: Workflow for correlating M2698 plasma levels with tumor regression.

Protocol 1: In Vivo Xenograft Study

This protocol outlines the establishment of patient-derived xenograft (PDX) models to evaluate the in vivo efficacy of M2698. [8][9] 1. Animal Model:

  • Use immunodeficient mice (e.g., NOD/SCID or NSG).
  • Implant tumor fragments from patient biopsies subcutaneously.

2. Tumor Growth and Randomization:

  • Monitor tumor growth with calipers.
  • When tumors reach a specified volume (e.g., 150-200 mm³), randomize mice into treatment and control groups.

3. Dosing:

  • Administer M2698 orally at various dose levels (e.g., 10, 20, 30 mg/kg) daily. [5] * The control group receives the vehicle.

4. Monitoring:

  • Measure tumor volume and body weight 2-3 times per week.
  • Observe animals for any signs of toxicity.

5. Sample Collection:

  • At specified time points, collect blood samples for pharmacokinetic analysis.
  • At the end of the study, collect tumor tissue for pharmacodynamic analysis.
Protocol 2: Quantification of M2698 in Plasma by LC-MS/MS

This protocol describes a method for accurately measuring M2698 concentrations in plasma. [10] 1. Sample Preparation:

  • Thaw plasma samples on ice.
  • Perform protein precipitation by adding acetonitrile.
  • Centrifuge to pellet the precipitated proteins.
  • Transfer the supernatant for analysis.

2. LC-MS/MS Analysis:

  • Use a suitable HPLC column for separation.
  • Employ a tandem mass spectrometer for detection and quantification.
  • Use a deuterated internal standard of M2698 for accurate quantification. [10] 3. Data Analysis:
  • Generate a standard curve using known concentrations of M2698.
  • Calculate the concentration of M2698 in the plasma samples based on the standard curve.
Protocol 3: Western Blot Analysis of Downstream Targets

This protocol details the procedure for assessing the inhibition of downstream targets of M2698 in tumor tissue. [11][12][13] 1. Protein Extraction:

  • Homogenize tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
  • Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. SDS-PAGE and Transfer:

  • Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane to prevent non-specific antibody binding.
  • Incubate with primary antibodies against pS6, total S6, pAkt, and total Akt.
  • Incubate with an appropriate HRP-conjugated secondary antibody.

5. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.
  • Quantify band intensities using densitometry software.
  • Normalize the levels of phosphorylated proteins to their respective total protein levels.

Data Interpretation and PK/PD Modeling

The data obtained from these experiments can be integrated to build a pharmacokinetic/pharmacodynamic (PK/PD) model. This model will describe the relationship between the dose of M2698, its plasma concentration, the degree of target inhibition, and the resulting tumor growth inhibition. [14] Key Parameters to Determine:

  • IC50: The concentration of M2698 that produces 50% of the maximal inhibition of pS6 and pAkt.

  • EC50: The plasma concentration of M2698 that produces 50% of the maximal anti-tumor effect.

By establishing a robust PK/PD model, researchers can predict the optimal dosing regimen for M2698 to achieve sustained target inhibition and maximize tumor regression while minimizing toxicity.

Conclusion and Future Directions

M2698 represents a promising therapeutic agent with a unique dual-inhibitory mechanism targeting the PAM pathway. [5][15]The correlation of its plasma levels with tumor regression is a critical step in its clinical development. The experimental framework provided in this guide offers a comprehensive approach to elucidating this relationship.

Future studies should focus on:

  • Investigating the efficacy of M2698 in combination with other targeted therapies, such as MEK inhibitors, to overcome potential resistance mechanisms. [1][2][4]* Exploring the use of biomarkers to identify patient populations most likely to respond to M2698 treatment. [16]* Further evaluating the CNS penetration of M2698 and its potential for treating primary and metastatic brain tumors. [5] By systematically addressing these areas, the full therapeutic potential of M2698 can be realized for the benefit of cancer patients.

References

  • Tsimberidou, A. M., Shaw, J. V., Juric, D., et al. (2021). Phase 1 study of M2698, a p70S6K/AKT dual inhibitor, in patients with advanced cancer. Journal of Hematology & Oncology, 14(1), 125. [Link]

  • Sharma, A., Singh, S., Singh, S., et al. (2024). MEK inhibitors in oncology: a patent review and update (2016 – present). Expert Opinion on Therapeutic Patents. [Link]

  • Tsimberidou, A. M., Shaw, J. V., Juric, D., et al. (2021). Phase 1 study of M2698, a p70S6K/AKT dual inhibitor, in patients with advanced cancer. Washington University School of Medicine in St. Louis. [Link]

  • Singh, S., Singh, S., & Kumar, A. (2017). MEK inhibitors in oncology: a patent review (2015-Present). Expert Opinion on Therapeutic Patents, 27(9), 983-1004. [Link]

  • Tsimberidou, A. M., et al. (2018). Precision oncology: Results of a phase I study of M2698, a p70S6K/AKT targeted agent in patients with advanced cancer and tumor PI3K/AKT/mTOR (PAM) pathway abnormalities. ASCO Publications. [Link]

  • Sharma, A., Singh, S., Singh, S., et al. (2024). MEK inhibitors in oncology: a patent review and update (2016 - present). PubMed. [Link]

  • Champions Oncology. (n.d.). Using Champions' Patient-Derived Xenograft (PDX) Models for Preclinical Validation of ERK Pathway Inhibitors. Champions Oncology. [Link]

  • Welsh, S. J., & Corrie, P. G. (2015). MEK inhibitors and their potential in the treatment of advanced melanoma: the advantages of combination therapy. Therapeutic Advances in Medical Oncology, 7(1), 43-54. [Link]

  • Saleem, M., et al. (2023). MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. Journal of Translational Medicine, 21(1), 539. [Link]

  • Vultur, A., et al. (2016). Validation of a preclinical model for assessment of drug efficacy in melanoma. Oncotarget, 7(13), 16452–16465. [Link]

  • National Center for Biotechnology Information. (n.d.). Pimasertib Hydrochloride. PubChem. [Link]

  • National Cancer Institute. (n.d.). Definition of pimasertib. NCI Drug Dictionary. [Link]

  • Haling, J. R., et al. (2009). Preclinical antitumor activity of the MEK inhibitor RO5068760 in human tumor xenograft models. Molecular Cancer Therapeutics, 8(12 Supplement), A247. [Link]

  • National Center for Biotechnology Information. (n.d.). Pimasertib. PubChem. [Link]

  • Wang, Y., et al. (2023). Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor. Frontiers in Pharmacology, 14, 1243789. [Link]

  • Zand, A., et al. (2021). Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib. Clinical Pharmacokinetics, 60(10), 1249–1263. [Link]

  • Wong, H., et al. (2010). Preclinical disposition and pharmacokinetics-pharmacodynamic modeling of biomarker response and tumour growth inhibition in xenograft mouse models of G-573, a MEK inhibitor. Xenobiotica, 40(12), 844-853. [Link]

  • Taylor, N. P. (2021, September 8). Goodbye PAM: Merck KGaA sells clinical-phase cancer prospect to French startup. Fierce Biotech. [Link]

  • Oddo, J., et al. (2016). M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier. Oncotarget, 7(17), 24653–24666. [Link]

  • Scheible, H., et al. (2016). Pimasertib, a selective oral MEK1/2 inhibitor: absolute bioavailability, mass balance, elimination route, and metabolite profile in cancer patients. Cancer Chemotherapy and Pharmacology, 77(4), 819–830. [Link]

  • Oddo, J., et al. (2016). M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier. Impact Journals. [Link]

  • Mackay, H. J., et al. (2020). EMR 20006-012: A phase II randomized double-blind placebo controlled trial comparing the combination of pimasertib (MEK inhibitor) with SAR245409 (PI3K inhibitor) to pimasertib alone in patients with previously treated unresectable borderline or low grade ovarian cancer. Gynecologic Oncology, 156(2), 301-307. [Link]

  • Ho, A. L., et al. (2016). Preclinical Evidence That Trametinib Enhances the Response to Antiangiogenic Tyrosine Kinase Inhibitors in Renal Cell Carcinoma. Molecular Cancer Therapeutics, 15(4), 629-639. [Link]

  • Lito, P., et al. (2014). Inhibition of the Growth of Patient-Derived Pancreatic Cancer Xenografts with the MEK Inhibitor Trametinib Is Augmented by Combined Treatment with the Epidermal Growth Factor Receptor/HER2 Inhibitor Lapatinib. Molecular Cancer Therapeutics, 13(2), 316–325. [Link]

  • McFadden, D. G., et al. (2015). Trametinib with and without pazopanib has potent preclinical activity in thyroid cancer. Oncotarget, 6(30), 29063–29072. [Link]

  • Johnson, D. B., & Sosman, J. A. (2015). Trametinib in the treatment of melanoma. Expert Opinion on Pharmacotherapy, 16(5), 757–764. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Selumetinib?. Patsnap Synapse. [Link]

  • Pollard, K., et al. (2021). Selumetinib normalizes Ras/MAPK signaling in clinically relevant neurofibromatosis type 1 minipig tissues in vivo. Neuro-Oncology Advances, 3(1), vdab061. [Link]

  • ResearchGate. (n.d.). Can you lend any advice on Western Blot for pERK and ERK (stripping problems)?. ResearchGate. [Link]

  • Ascierto, P. A., et al. (2023). New Approaches to Targeted Therapy in Melanoma. Cancers, 15(13), 3485. [Link]

  • National Cancer Institute. (2018, June 8). Selumetinib Shrinks Tumors in Children with NF1. National Cancer Institute. [Link]

  • MDNewsline. (2025, July 18). Selumetinib Shows Efficacy for NF1-Associated Tumors in Adults. MDNewsline. [Link]

  • ResearchGate. (n.d.). Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2013, April 25). NDA 204114 Orig1s000. accessdata.fda.gov. [Link]

  • Bendell, J. C., et al. (2025). A phase Ib dose-escalation and expansion study of the oral MEK inhibitor pimasertib and PI3K/MTOR inhibitor voxtalisib in patients with advanced solid tumours. British Journal of Cancer. [Link]

  • Come, A., et al. (2021). Identification of Clinical Candidate M2698, a Dual p70S6K and Akt Inhibitor, for Treatment of PAM Pathway-Altered Cancers. Journal of Medicinal Chemistry, 64(21), 15876–15893. [Link]

  • Tolcher, A. W., et al. (2017). Phase I trial of MEK 1/2 inhibitor pimasertib combined with mTOR inhibitor temsirolimus in patients with advanced solid tumors. Investigational New Drugs, 35(2), 196–204. [Link]

  • Yan, W., et al. (2002). Control of PERK eIF2α kinase activity by the endoplasmic reticulum stress-induced molecular chaperone P58IPK. Proceedings of the National Academy of Sciences, 99(25), 15920–15925. [Link]

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Comparative

Evaluating Synergistic Effects of M2698 and Tamoxifen in ER+ Breast Cancer

Executive Summary Endocrine resistance in Estrogen Receptor-positive (ER+) breast cancer remains a critical bottleneck in oncology. While Tamoxifen is the standard of care, up to 30% of patients develop resistance, frequ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Endocrine resistance in Estrogen Receptor-positive (ER+) breast cancer remains a critical bottleneck in oncology. While Tamoxifen is the standard of care, up to 30% of patients develop resistance, frequently driven by the hyperactivation of the PI3K/AKT/mTOR (PAM) signaling pathway.

This guide evaluates M2698 (MSC2363318A) , a dual p70S6K/Akt inhibitor, as a synergistic partner to Tamoxifen. Unlike first-generation mTOR inhibitors (rapalogs) that often trigger a compensatory feedback loop activating Akt, M2698 provides a "vertical blockade," simultaneously inhibiting downstream p70S6K and upstream Akt. This guide outlines the mechanistic rationale, comparative advantages over current standards (e.g., Everolimus), and a self-validating experimental protocol for quantifying this synergy.

Mechanistic Rationale: The "Vertical Blockade"

To understand the synergy, one must first understand the failure mode of current therapies.

The Feedback Loop Problem (Rapalogs)

Agents like Everolimus (mTORC1 inhibitor) effectively block p70S6K. However, p70S6K normally exerts a negative feedback loop on IRS-1. When p70S6K is inhibited, this negative feedback is removed, leading to hyper-phosphorylation of IRS-1 and paradoxical activation of Akt . This "rebound" Akt signaling promotes cell survival, undermining the therapeutic intent.

The M2698 Solution

M2698 is an ATP-competitive dual inhibitor.[1][2] It targets:

  • p70S6K: Blocking protein synthesis and cell growth.

  • Akt: Directly preventing the compensatory survival signal.

By combining M2698 with Tamoxifen (which blocks ER transcriptional activity), researchers can simultaneously shut down the primary oncogenic driver (ER) and the primary resistance escape route (PAM pathway) without triggering feedback activation.

Visualization: Signaling Pathway & Drug Action

The following diagram illustrates the crosstalk between ER and PAM pathways, highlighting the specific nodes targeted by M2698 versus Everolimus.

PAM_ER_Crosstalk RTK RTK (IGF1R/HER2) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT Akt (PKB) PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 ER Estrogen Receptor (ER) AKT->ER Phosphorylation (Ligand-independent activation) p70S6K p70S6K mTORC1->p70S6K p70S6K->RTK Negative Feedback (Loss leads to Akt activation) S6 S6 Ribosomal Protein p70S6K->S6 ERE Gene Transcription (Proliferation) ER->ERE Tamoxifen Tamoxifen Tamoxifen->ER M2698 M2698 (Dual Inhibitor) M2698->AKT M2698->p70S6K Everolimus Everolimus Everolimus->mTORC1

Figure 1: M2698 exerts a dual blockade on Akt and p70S6K, preventing the feedback loop activation of Akt common with mTORC1 inhibitors like Everolimus.[1]

Comparative Analysis: M2698 vs. Alternatives

When designing your study, it is essential to benchmark M2698 against approved agents.

FeatureM2698 Everolimus (Afinitor) Alpelisib (Piqray)
Primary Targets p70S6K & Akt (Dual)mTORC1PI3K

Mechanism ATP-competitiveAllosteric (Rapalog)ATP-competitive
Feedback Loop Blocks Akt activation Induces Akt activation Blocks downstream, but can induce insulin feedback
BBB Penetration High (Crosses BBB) Low/ModerateLow
Key Toxicity GI effects, fatigueStomatitis, pneumonitisHyperglycemia (Severe)
Resistance Utility Effective in PAM-dysregulated & Brain MetsEffective in hormone-resistantEffective in PIK3CA mutated only

Key Insight for Researchers: M2698 is particularly valuable in models where Everolimus fails due to p-Akt rebound or in models representing brain metastases, a common site for breast cancer progression.

Experimental Validation: Quantifying Synergy

To rigorously evaluate the M2698/Tamoxifen combination, you must move beyond simple "additive" observations. The Chou-Talalay Method is the required standard for calculating the Combination Index (CI).

Protocol: In Vitro Synergy Screen (Matrix Design)

Objective: Determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[3]

Reagents:

  • Cell Lines: MCF-7 (ER+, sensitive) and MCF-7/TamR (Tamoxifen-resistant).

  • Compounds: M2698 (dissolved in DMSO), 4-OH-Tamoxifen (active metabolite).

  • Assay: CellTiter-Glo (Promega) or MTT.

Step-by-Step Methodology:

  • Seeding:

    • Seed cells at 3,000–5,000 cells/well in 96-well plates.

    • Critical: Allow 24h attachment. Ensure cells are in log phase during treatment.

  • Single Agent Dose Finding (Range Finding):

    • Treat with serial dilutions (e.g., 0.01 nM to 10

      
      M) of M2698 and Tamoxifen individually.
      
    • Determine the IC50 for each drug alone.

  • Combination Matrix (Checkerboard):

    • Design a constant ratio combination (e.g., IC50 of Drug A : IC50 of Drug B).

    • Prepare a 6x6 or 8x8 matrix.

    • Axis X: M2698 (0, 0.25x, 0.5x, 1x, 2x, 4x IC50).

    • Axis Y: Tamoxifen (0, 0.25x, 0.5x, 1x, 2x, 4x IC50).

  • Incubation:

    • Incubate for 72 hours (approx. 2-3 doubling times).

  • Readout:

    • Add detection reagent (e.g., CellTiter-Glo). Read Luminescence.

  • Analysis (Self-Validating Step):

    • Convert raw data to "Fraction Affected" (Fa).

    • Input data into CompuSyn software.[3][4]

    • Validation Criteria: The Linear Correlation Coefficient (

      
      ) of the Median-Effect Plot must be >0.95 for the data to be considered valid.
      
Visualization: Experimental Workflow

Synergy_Workflow Seed Seed Cells (MCF-7 / TamR) Treat Drug Treatment (Matrix Design) Seed->Treat Incubate 72h Incubation Treat->Incubate Readout Viability Assay (CTG/MTT) Incubate->Readout Analysis CompuSyn Analysis (Chou-Talalay) Readout->Analysis Outcome Combination Index (CI) <1 = Synergy Analysis->Outcome

Figure 2: Workflow for determining the Combination Index (CI). Data validity requires r > 0.95 in the Median-Effect Plot.

Biomarker Validation (Western Blot)

Synergy implies mechanism. You must confirm that M2698 is doing what it claims—blocking the feedback loop.

Experimental Setup:

  • Groups: Control, Tamoxifen (1

    
    M), M2698 (IC50), Combination.
    
  • Timepoint: 24 hours (sufficient for phosphorylation changes).[2][5]

Expected Results (The "Trust" Check):

  • Tamoxifen Alone: May see increased p-Akt or p-S6 (resistance mechanism).

  • M2698 Alone:

    • p-S6 (S235/236): Abolished (Proof of p70S6K target engagement).

    • p-Akt (S473): Decreased (Proof of Akt target engagement). Note: If this were Everolimus, p-Akt would INCREASE here.

  • Combination: Deep suppression of p-S6, p-Akt, and reduced ER target expression (e.g., Cyclin D1).

References
  • Machl, A., et al. (2016). "M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier." Oncogene.

  • Dienstmann, R., et al. (2021). "Phase 1 study of M2698, a p70S6K/AKT dual inhibitor, in patients with advanced cancer." Journal of Hematology & Oncology.

  • Chou, T.C. (2010). "Drug combination studies and their synergy quantification using the Chou-Talalay method."[6] Cancer Research.[1]

  • Araki, K., et al. (2009). "mTOR inhibitor resistance in breast cancer." Breast Cancer.[1][7][8][9][10][11][12]

Sources

Safety & Regulatory Compliance

Safety

MSC2363318A (M2698) proper disposal procedures

Operational Guide: Safe Disposal and Handling of MSC2363318A (M2698) Part 1: Executive Safety Directives MSC2363318A (M2698) is a potent, ATP-competitive dual inhibitor of p70S6K and Akt (Protein Kinase B).[1][2][3][4] U...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of MSC2363318A (M2698)

Part 1: Executive Safety Directives

MSC2363318A (M2698) is a potent, ATP-competitive dual inhibitor of p70S6K and Akt (Protein Kinase B).[1][2][3][4] Unlike standard reagents, its mechanism of action—specifically the disruption of cell survival and proliferation pathways—classifies it as a High-Potency Active Pharmaceutical Ingredient (HPAPI) in a research context.[1]

Immediate Disposal Classification:

  • Waste Code (US RCRA): Non-specific source; treat as P-Listed equivalent (Acutely Toxic) due to high potency (IC50 ~1 nM), though not formally listed.[1]

  • Disposal Method: High-Temperature Incineration (Combustion chamber >1000°C with scrubber).[1]

  • Drain Disposal: STRICTLY PROHIBITED. Under no circumstances shall M2698 enter municipal water systems.[1]

Part 2: Hazard Profiling & Mechanism-Based Risk

To understand the disposal rigor, one must understand the biological activity. M2698 is designed to cross the blood-brain barrier and inhibit the PI3K/Akt/mTOR pathway.[2][3]

The "Why" Behind the Protocol: Standard kinase inhibitors often trigger a compensatory feedback loop where inhibiting mTORC1 leads to hyper-phosphorylation of Akt, actually promoting cell survival. M2698 is a dual inhibitor , blocking both p70S6K and Akt simultaneously to prevent this feedback.[2][3]

  • Risk Implication: Because it potently shuts down fundamental cell survival mechanisms in the nanomolar range (IC50 = 1 nM for Akt1/3), accidental exposure via inhalation (dust) or dermal absorption (DMSO solutions) poses significant reproductive and organ toxicity risks.[1]

Physical & Chemical Properties Table
PropertySpecificationOperational Impact
CAS Number 1379545-95-5Use for waste manifest labeling.[1]
Physical State Solid (Crystalline powder)High risk of aerosolization during weighing.[1]
Solubility DMSO (>100 mg/mL)Readily penetrates skin when dissolved.[1]
Molecular Weight 449.86 g/mol Heavy organic molecule; requires organic waste stream.[1]
Stability Stable at -20°C (Solid)Persists in environment; does not degrade quickly.[1]

Part 3: Personal Protective Equipment (PPE)

The First Line of Defense: Treat M2698 as a potential carcinogen and reproductive toxin.

  • Respiratory: N95 minimum; P100/HEPA filtered respirator recommended if handling open powder outside a fume hood (not recommended).[1]

  • Dermal: Double-gloving is mandatory.[1]

    • Inner Layer: Latex or Nitrile (inspection white).[1]

    • Outer Layer: Nitrile (minimum 0.11 mm thickness).[1]

    • Rationale: M2698 is highly soluble in DMSO.[1] DMSO permeates nitrile rapidly, carrying the inhibitor into the bloodstream. Change outer gloves immediately upon splash contact.[1]

  • Ocular: Chemical splash goggles (ANSI Z87.1).[1] Standard safety glasses are insufficient for liquid handling.[1]

Part 4: Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Stock Powder & Contaminated Debris)

Applies to: Expired powder, weighing boats, contaminated gloves, and paper towels.[1]

  • Containment: Place solid waste directly into a clear polyethylene bag (4 mil thickness).

  • Segregation: Do not mix with "Sharps" or "Biohazard" waste unless biologically contaminated.[1]

  • Secondary Containment: Seal the first bag and place it into a Yellow Hazardous Waste Bin (or institution-specific organic solid bin).

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "MSC2363318A (M2698) - Solid"[1][3][4][5]

    • Hazard Checkbox: Toxic, Irritant.

Scenario B: Liquid Waste (Stock Solutions)

Applies to: Unused DMSO stocks, mother liquors.[1]

  • Solvent Identification: Determine the solvent base (usually DMSO).[1]

  • Selection: Choose the Non-Halogenated Organic Solvent waste stream.[1]

    • Note: If M2698 was extracted using Chloroform or DCM, use the Halogenated stream.

  • Transfer: Pour into the waste carboy using a funnel to prevent drips.

  • Rinsing: Rinse the source vial with a small volume of Acetone or Ethanol and add the rinsate to the waste carboy. Do not rinse into the sink.

Scenario C: Trace Waste (Empty Vials & Tips)

Applies to: "Empty" stock vials, pipette tips.[1]

The Triple Rinse Rule:

  • Add solvent (Ethanol/Methanol) to the "empty" vial.[1] Cap and vortex.

  • Decant wash into Liquid Waste (Scenario B).[1]

  • Repeat two more times .

  • Disposal: The vial is now legally "RCRA Empty." Deface the label and dispose of it in the Glass/Sharps bin .

    • Scientific Logic:[1][6] Triple rinsing mathematically reduces residual compound to negligible levels (<0.01%), rendering the glass safe for standard recycling or disposal.[1]

Scenario D: Biological Waste (Cell Culture Media)

Applies to: Media containing nM/µM concentrations of M2698.[1]

  • Assessment: While low concentration, the compound is stable.

  • Deactivation: Add 10% bleach solution to the media (1:10 ratio) and let sit for 20 minutes to kill biological agents.[1]

    • Critical Note: Bleach does not destroy the chemical structure of M2698.

  • Disposal:

    • < 1 µM: Can often be treated as liquid biohazard waste (autoclave/incinerate) depending on local EHS rules.[1]

    • > 1 µM: Collect as Aqueous Chemical Waste (Blue/White carboy) to be incinerated.[1] When in doubt, choose Chemical Waste.

Part 5: Visualization & Decision Logic

Figure 1: M2698 Disposal Decision Matrix

This workflow ensures compliance with EPA/RCRA standards by segregating waste streams at the source.

DisposalMatrix Start Waste Generated (M2698) TypeCheck Determine Physical State Start->TypeCheck Solid Solid Waste (Powder, Debris, Gloves) TypeCheck->Solid Liquid Liquid Waste (Solutions, Media) TypeCheck->Liquid Trace Empty Vials/Tips TypeCheck->Trace SolidAction Double Bag -> Yellow HazMat Bin (Incineration) Solid->SolidAction SolventCheck Identify Solvent Base Liquid->SolventCheck DMSO Non-Halogenated (DMSO, Ethanol, Media) SolventCheck->DMSO Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Rinse Triple Rinse Protocol (Solvent -> Liquid Waste) Trace->Rinse GlassBin Deface Label -> Glass/Sharps Bin Rinse->GlassBin

Caption: Operational decision tree for segregating MSC2363318A waste streams. Follow the path based on physical state and solvent composition.

Figure 2: Mechanism of Action & Toxicity Context

Understanding the dual-inhibition mechanism highlights why this compound requires strict containment (it blocks cellular survival feedback loops).[1]

Mechanism M2698 M2698 (Inhibitor) p70S6K p70S6K (Ribosomal Kinase) M2698->p70S6K BLOCKS Akt Akt (PKB) (Cell Survival) M2698->Akt BLOCKS PI3K PI3K Signaling PI3K->Akt Activates mTORC1 mTORC1 mTORC1->p70S6K Phosphorylates Feedback Feedback Loop (IRS-1) p70S6K->Feedback Inhibits (Normal State) TumorGrowth Tumor Growth & Survival p70S6K->TumorGrowth Promotes Feedback->Akt Re-activates Akt->mTORC1 Activates

Caption: M2698 dual-inhibition mechanism. By blocking both p70S6K and Akt, it prevents the compensatory feedback loop that often renders other inhibitors ineffective, increasing its toxicity profile.

Part 6: Emergency Spill Response

In the event of a spill outside of a fume hood:

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don respiratory protection (N95/P100) and double gloves.[1]

  • Solid Spill:

    • Do not dry sweep (creates dust).[1]

    • Cover with wet paper towels (soaked in water or ethanol) to dampen the powder.[1]

    • Scoop up damp material into a hazardous waste bag.[1]

  • Liquid Spill:

    • Cover with absorbent pads or vermiculite.[1]

    • Clean area twice with 10% bleach, followed by 70% ethanol.

    • Dispose of all cleanup materials as Hazardous Solid Waste .

References

  • Machl, A., et al. (2016).[1] "M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier."[2][3] American Journal of Cancer Research, 6(4), 806–818.[1][2] Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2024).[1] Management of Pharmaceutical Hazardous Waste (RCRA).[1] Retrieved from [Link][1]

Sources

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